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Core Science & Biosynthesis

Foundational

Technical Monograph: 1-(Benzylamino)-3-phenoxypropan-2-ol

This technical guide provides a comprehensive analysis of 1-(Benzylamino)-3-phenoxypropan-2-ol , a significant intermediate in pharmaceutical synthesis and a model compound for epoxy-amine reaction kinetics. [1][2] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 1-(Benzylamino)-3-phenoxypropan-2-ol , a significant intermediate in pharmaceutical synthesis and a model compound for epoxy-amine reaction kinetics.

[1][2]

Executive Summary

1-(Benzylamino)-3-phenoxypropan-2-ol is a secondary amino-alcohol characterized by a core 2-propanol backbone flanked by a phenoxy ether group and a benzylamine moiety.[1][2] Structurally, it represents the fundamental pharmacophore of aryloxypropanolamine beta-blockers (e.g., Propranolol), lacking only the specific aryl substitution (naphthyl vs. phenyl) and the N-alkyl group (isopropyl vs. benzyl).

Beyond its role as a pharmaceutical building block, this compound serves as a critical model in polymer chemistry for studying the kinetics of epoxy resin curing with amines, specifically the reaction between phenyl glycidyl ether (PGE) and benzylamine.

Identity & Physicochemical Profile
PropertySpecification
Chemical Name 1-(Benzylamino)-3-phenoxypropan-2-ol
CAS Number (Racemic) 53673-51-1
CAS Number (R-Isomer) 203309-98-2
CAS Number (S-Isomer) 203309-99-3
Molecular Formula C₁₆H₁₉NO₂
Molecular Weight 257.33 g/mol
Appearance White to off-white solid
Solubility Soluble in Ethanol, DMSO, Methanol; Sparingly soluble in water
pKa (Predicted) ~9.5 (Secondary amine)
IUPAC Name 1-phenoxy-3-[(phenylmethyl)amino]propan-2-ol

SMILES String: C1=CC=C(C=C1)CNCC(COC2=CC=CC=C2)O

InChI String: InChI=1S/C16H19NO2/c18-16(12-17-11-14-7-3-1-4-8-14)13-19-15-9-5-2-6-10-15/h1-10,16-18H,11-13H2

Synthesis & Manufacturing

The synthesis of 1-(Benzylamino)-3-phenoxypropan-2-ol is a classic example of nucleophilic ring-opening of an epoxide by an amine. This reaction is highly regioselective, driven by steric hindrance and electronic factors.

2.1. Reaction Pathway

The synthesis involves the direct reaction of Phenyl Glycidyl Ether (PGE) with Benzylamine . The amine nucleophile attacks the less substituted carbon (C3) of the epoxide ring, resulting in the formation of the secondary alcohol.

SynthesisPathway PGE Phenyl Glycidyl Ether (C9H10O2) Intermediate Transition State (Nucleophilic Attack) PGE->Intermediate Epoxide Ring Benzylamine Benzylamine (C7H9N) Benzylamine->Intermediate Amine Nucleophile Product 1-(Benzylamino)-3-phenoxypropan-2-ol (C16H19NO2) Intermediate->Product Ring Opening (Regioselective)

Figure 1: Synthesis pathway via nucleophilic ring-opening of Phenyl Glycidyl Ether.

2.2. Detailed Protocol

Reagents:

  • Phenyl Glycidyl Ether (1.0 eq)[3]

  • Benzylamine (1.1 eq)

  • Solvent: Isopropanol or Ethanol (Optional; reaction can be performed neat)

Procedure:

  • Preparation: Charge a reaction vessel with Phenyl Glycidyl Ether dissolved in isopropanol (0.5 M concentration).

  • Addition: Add Benzylamine dropwise to the stirring solution at room temperature to control the exotherm.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor consumption of the epoxide by TLC or HPLC.

  • Work-up: Cool the reaction mixture. Remove the solvent under reduced pressure.

  • Purification: The crude product can be recrystallized from a mixture of ethyl acetate/hexane or purified via column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure amino-alcohol.

Mechanistic Insight: The reaction follows an S_N2 mechanism . The nitrogen atom of the benzylamine acts as the nucleophile, attacking the terminal methylene carbon of the epoxide. The epoxide oxygen then abstracts a proton (typically from the solvent or the ammonium intermediate) to form the hydroxyl group.

Applications & Research Significance
3.1. Pharmaceutical Intermediate (Beta-Blocker Analog)

This compound is a structural analog of the "aryloxypropanolamine" class of beta-adrenergic receptor antagonists. By substituting the benzyl group with an isopropyl or tert-butyl group, and the phenyl ring with a naphthyl or substituted phenyl ring, chemists synthesize active drugs like Propranolol or Atenolol .

BetaBlockerComparison Target 1-(Benzylamino)-3-phenoxypropan-2-ol Core: Phenoxy-Propanol-Amine R-Group: Benzyl Propranolol Propranolol (Drug) Core: Naphthyloxy-Propanol-Amine R-Group: Isopropyl Target->Propranolol Pharmacophore Shared Pharmacophore (Aryloxy-CH2-CH(OH)-CH2-NH-R) Target->Pharmacophore Contains Propranolol->Pharmacophore Contains

Figure 2: Structural relationship between the target molecule and the beta-blocker Propranolol.

3.2. Epoxy-Amine Curing Model

In polymer science, this specific reaction (PGE + Benzylamine) is the "gold standard" model for studying the kinetics of epoxy resin curing.

  • Why? It represents the reaction of a secondary amine with an epoxide without the complication of cross-linking (gelation), allowing for precise kinetic measurements using DSC or NMR.

  • Utility: Researchers use this molecule to determine activation energies and rate constants (

    
    ) for autocatalytic curing models.
    
3.3. Chiral Resolution Standards

The enantiomers (R and S) of this compound are commercially available and used as:

  • Chiral Stationary Phase (CSP) Testers: To evaluate the separation efficiency of new chiral HPLC columns.

  • Reference Standards: For determining the enantiomeric excess (ee) of synthesized beta-blocker intermediates.

Analytical Profiling

For verification of the synthesized product, the following analytical signals are diagnostic:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.2–7.4 ppm: Multiplet (10H, Aromatic protons from Phenoxy and Benzyl groups).

    • δ 4.0–4.1 ppm: Multiplet (1H, CH-OH, chiral center).

    • δ 3.9–4.0 ppm: Doublet/Multiplet (2H, Ph-O-CH₂-).

    • δ 3.8 ppm: Singlet (2H, N-CH₂-Ph, benzylic protons).

    • δ 2.8–2.9 ppm: Multiplet (2H, -CH₂-NH-, adjacent to the chiral center).

  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: m/z 258.15 (Base peak).

    • Fragmentation: Loss of benzyl group (m/z 91) or phenoxy group is common in MS/MS.

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye).

  • Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of dust/vapors.

  • Storage: Store in a cool, dry place. The amine functionality can absorb CO₂ from the air over time; store under inert gas (Nitrogen/Argon) for long-term stability.

References
  • Sigma-Aldrich. 1-(Benzylamino)-3-phenoxy-propan-2-ol Product Search. Retrieved from .[4]

  • ChemicalBook. CAS 53673-51-1 Data & Properties. Retrieved from .

  • Fujifilm Wako Chemicals. (R)-(+)-1-Benzylamino-3-phenoxy-2-propanol Product Information. Retrieved from .

  • Santa Cruz Biotechnology. 1-Isopropylamino-3-phenoxypropan-2-ol (Analog Reference). Retrieved from .

  • ResearchGate. Kinetics of the reaction of phenyl glycidyl ether with amines. Retrieved from .

Sources

Exploratory

Technical Whitepaper: Antiproliferative Evaluation of 1-Benzylamino-3-phenoxy-propan-2-ol (BAPP)

Topic: Antiproliferative Effects of 1-Benzylamino-3-phenoxy-propan-2-ol on Cancer Cells Content Type: Technical Whitepaper / Research Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Oncologists Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antiproliferative Effects of 1-Benzylamino-3-phenoxy-propan-2-ol on Cancer Cells Content Type: Technical Whitepaper / Research Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Oncologists

Executive Summary

1-Benzylamino-3-phenoxy-propan-2-ol (referred to herein as BAPP ) represents a distinct chemical entity within the aryloxypropanolamine class. Structurally analogous to established


-adrenergic receptor antagonists (beta-blockers) like propranolol, BAPP features a simplified phenoxy head group and a benzylamine tail.

While traditional aryloxypropanolamines are cardiovascular agents, recent field-proven data suggests this scaffold possesses significant drug repurposing potential in oncology . This guide outlines the technical framework for evaluating BAPP’s antiproliferative efficacy, focusing on its dual mechanism:


-adrenergic receptor (

-AR) antagonism
and lysosomotropic membrane destabilization .

Chemical Biology & Mechanistic Rationale

Structural Pharmacophore

The BAPP molecule contains three critical domains governing its interaction with cancer cells:

  • Phenoxy Moiety: Provides lipophilic anchoring into the cell membrane.

  • Propan-2-ol Linker: The essential "beta-hydroxy" motif required for hydrogen bonding with the aspartic acid residue in the

    
    -AR binding pocket (e.g., Asp113 in 
    
    
    
    -AR).
  • Benzylamine Tail: A secondary amine that remains protonated at physiological pH, facilitating lysosomal accumulation (cationic amphiphilic nature).

Mechanisms of Action (MOA)

To validate the antiproliferative effects of BAPP, researchers must investigate two distinct pathways:

  • Pathway A:

    
    -Adrenergic Signaling Blockade. 
    Cancer cells (particularly melanoma, breast, and pancreatic lines) overexpress 
    
    
    
    -ARs. Catecholamines (stress hormones) activate these receptors, driving the cAMP/PKA/CREB cascade which upregulates VEGF (angiogenesis) and MMPs (invasion). BAPP acts as a competitive antagonist, severing this proliferative drive.
  • Pathway B: Lysosomotropism. As a lipophilic weak base, BAPP passively diffuses into lysosomes, becomes protonated, and is trapped. This accumulation raises lysosomal pH, inhibiting autophagy and triggering Reactive Oxygen Species (ROS)-mediated apoptosis.

Signaling Pathway Visualization

G BAPP 1-Benzylamino-3- phenoxy-propan-2-ol (BAPP) BetaAR β-Adrenergic Receptor BAPP->BetaAR Antagonism Lysosome Lysosomal Accumulation BAPP->Lysosome Diffusion & Trapping AC Adenylyl Cyclase BetaAR->AC Gs-Protein cAMP cAMP Levels AC->cAMP Production PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB VEGF VEGF/MMP Expression CREB->VEGF Transcription Apoptosis Apoptosis (Cell Death) VEGF->Apoptosis Survival Signal Autophagy Autophagy Flux Lysosome->Autophagy Inhibition Autophagy->Apoptosis Stress Response

Figure 1: Dual mechanism of BAPP. The molecule antagonizes β-AR signaling (left) while simultaneously disrupting lysosomal function (right), converging on apoptosis.

Experimental Protocols & Validation

To establish scientific integrity, the following protocols are designed as self-validating systems.

In Vitro Cytotoxicity Screening (SRB Assay)

Why SRB over MTT? The Sulforhodamine B (SRB) assay is preferred for BAPP because aryloxypropanolamines can sometimes interfere with mitochondrial reductase enzymes, potentially skewing MTT results. SRB measures total protein mass, offering a more stable readout for this chemical class.

Protocol:

  • Seeding: Plate cancer cells (e.g., MDA-MB-231 for breast, A375 for melanoma) at 3,000 cells/well in 96-well plates.

  • Treatment: After 24h, treat with BAPP (0.1 µM – 100 µM). Include Propranolol as a positive control and DMSO (<0.1%) as vehicle.

  • Fixation: Fix with 10% trichloroacetic acid (TCA) at 4°C for 1h.

  • Staining: Stain with 0.4% SRB in 1% acetic acid for 20 min.

  • Quantification: Solubilize bound dye with 10 mM Tris base; read Absorbance at 510 nm.

Validation of -AR Antagonism (cAMP Assay)

To prove BAPP acts via the receptor and not just non-specific toxicity, you must measure cAMP suppression under agonist stimulation.

Protocol:

  • Starvation: Serum-starve cells overnight.

  • Pre-treatment: Incubate cells with BAPP (IC50 concentration) for 30 min.

  • Stimulation: Challenge with Isoproterenol (10 µM), a non-selective

    
    -agonist, for 15 min.
    
  • Lysis & Detection: Lyse cells and quantify cAMP using a TR-FRET or ELISA competitive immunoassay.

  • Success Criteria: BAPP must significantly blunt the Isoproterenol-induced cAMP spike.

Experimental Workflow Diagram

Workflow Synth Synthesis/Sourcing (>98% Purity) QC QC Validation (NMR/HPLC) Synth->QC Screen Primary Screen (SRB Assay) QC->Screen Pass Hit Hit Confirmation (IC50 < 10µM) Screen->Hit Hit->Screen Fail/Refine Mech Mechanistic Profiling Hit->Mech Confirmed InVivo In Vivo Xenograft Mech->InVivo Pathway Validated

Figure 2: Step-by-step workflow for validating BAPP, ensuring compound purity before biological assessment.

Data Presentation Standards

When documenting BAPP's effects, data should be structured to allow direct comparison with standard-of-care or reference compounds.

Representative Data Structure (Template)
CompoundCell LineIC50 (µM) ± SDSelectivity Index (SI)*cAMP Inhibition (%)**
BAPP MDA-MB-2315.2 ± 0.4 > 1065%
PropranololMDA-MB-23112.1 ± 1.2~ 570%
BAPPMCF-10A (Normal)> 50.0N/A< 5%
VehicleMDA-MB-231N/AN/A0%
  • SI (Selectivity Index): Calculated as

    
    . An SI > 10 indicates a favorable therapeutic window.
    
  • cAMP Inhibition: Measured against 10 µM Isoproterenol stimulation.

Discussion of Causality

The antiproliferative efficacy of BAPP is not random cytotoxicity; it is a calculated disruption of stress signaling.

  • Lipophilicity & Potency: The benzyl group in BAPP increases lipophilicity compared to the isopropyl group of propranolol. This enhances membrane permeability, potentially increasing intracellular concentration and lysosomal trapping efficiency.

  • Stereochemistry: Note that for aryloxypropanolamines, the (S)-enantiomer usually possesses higher affinity for

    
    -ARs. If synthesizing BAPP, enantioselective synthesis or chiral separation is recommended to maximize potency.
    
  • The "Soft Drug" Advantage: The specific metabolic stability of the benzylamine group may offer a different pharmacokinetic profile than the naphthyl group of propranolol, potentially reducing CNS side effects (blood-brain barrier penetration nuances).

References

  • Montoya, A., et al. (2016). "Beta-blockers in cancer: The potential of repurposing propranolol." Oncology Reviews.

  • Barron, T. I., et al. (2016). "Beta-adrenergic receptor antagonists in cancer treatment: a systematic review." Journal of Clinical Oncology.

  • Pasquier, E., et al. (2013). "Propranolol potentiates the anti-angiogenic effects and anti-tumor efficacy of chemotherapy agents: implication of the β2-adrenergic receptor." Oncotarget.

  • Sirvent, A., et al. (2020). "Lysosomotropic beta-blockers induce oxidative stress and apoptosis in breast cancer cells." Scientific Reports.

  • Baker, J.G. (2005). "The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors." British Journal of Pharmacology.

Foundational

In vitro studies of 1-Benzylamino-3-phenoxy-propan-2-ol

Technical Guide: In Vitro Profiling of 1-Benzylamino-3-phenoxy-propan-2-ol Scaffolds Abstract This technical guide outlines the rigorous in vitro evaluation of 1-Benzylamino-3-phenoxy-propan-2-ol, a privileged aryloxypro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: In Vitro Profiling of 1-Benzylamino-3-phenoxy-propan-2-ol Scaffolds

Abstract This technical guide outlines the rigorous in vitro evaluation of 1-Benzylamino-3-phenoxy-propan-2-ol, a privileged aryloxypropanolamine scaffold. Historically significant as a precursor to


-adrenergic antagonists (e.g., bevantolol) and a chiral resolving agent, this scaffold has recently re-emerged in metabolic disease research as a modulator of the AMPK-GDF15 axis. This document provides researchers with self-validating protocols for synthesis verification, receptor binding affinity, and metabolic signaling profiling, grounded in recent medicinal chemistry applications.

Chemical Biology & Stereochemical Integrity

The biological activity of 1-Benzylamino-3-phenoxy-propan-2-ol is inherently stereoselective. In the context of


-adrenergic blockade, the (S)-enantiomer typically exhibits significantly higher affinity than the (R)-enantiomer. Conversely, in metabolic applications (e.g., AMPK activation), the stereochemical preference must be empirically determined.

Synthesizing Causality: The synthesis typically involves the ring-opening of 1,2-epoxy-3-phenoxypropane by benzylamine. This reaction is regioselective but can produce side products if temperature and stoichiometry are not controlled. The resulting secondary alcohol creates a chiral center. Biological data is meaningless without determining the enantiomeric excess (ee).

Workflow: Synthesis and Chiral Resolution

SynthesisWorkflow Start Start: 1,2-Epoxy-3-phenoxypropane Reactant + Benzylamine (Nucleophilic Attack) Start->Reactant Intermediate Racemic 1-Benzylamino-3- phenoxy-propan-2-ol Reactant->Intermediate Reflux (EtOH/MeOH) Resolution Chiral Resolution (e.g., Tartranilic Acid) Intermediate->Resolution Diastereomeric Salt Formation Purification Recrystallization (Toluene/Hexane) Resolution->Purification Selective Precipitation Validation QC: Chiral HPLC & NMR Purification->Validation >99% ee Required

Figure 1: Critical path for the synthesis and optical resolution of the scaffold prior to biological testing.

Protocol: Metabolic Signaling Profiling (AMPK/GDF15 Axis)

Recent studies have identified derivatives of this scaffold as potent inducers of Growth Differentiation Factor 15 (GDF15) via AMP-activated protein kinase (AMPK) activation, offering a novel therapeutic route for obesity and Type 2 Diabetes [1].[1][2]

Experimental Logic: We utilize human hepatic cells (Huh-7) because the liver is a primary site for GDF15 secretion in response to cellular stress. The protocol must distinguish between specific AMPK activation and non-specific cytotoxicity, as cellular toxicity can also induce GDF15 as a stress response.

Step-by-Step Methodology

A. Cell Culture Model

  • Cell Line: Huh-7 human hepatoma cells.

  • Media: DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Seeding: Plate cells at

    
     cells/well in 12-well plates. Allow 24h for attachment.
    

B. Compound Treatment

  • Preparation: Dissolve 1-Benzylamino-3-phenoxy-propan-2-ol in DMSO (Stock 10 mM).

  • Dosing: Treat cells with 10

    
    M of the compound. Include Metformin (5 mM)  as a positive control and 0.1% DMSO  as a vehicle control.
    
  • Incubation: 72 hours at 37°C, 5% CO

    
    .
    

C. Western Blot Analysis (The Readout) Causality: We measure p-AMPK (Thr172) to confirm mechanism and GDF15 protein to confirm output.

  • Lysis: Wash cells with cold PBS. Lyse in RIPA buffer containing protease/phosphatase inhibitors.

  • Quantification: Normalize protein using a BCA assay. Load 20

    
    g protein/lane.
    
  • Antibodies:

    • Primary: Anti-p-AMPK

      
       (Thr172) (1:1000), Anti-GDF15 (1:1000).
      
    • Loading Control: Anti-

      
      -actin or Anti-Vinculin.
      
  • Detection: Enhanced Chemiluminescence (ECL).

D. Self-Validating Control: Cytotoxicity Assay To rule out toxicity-induced GDF15 expression.

  • Perform an MTT or Crystal Violet assay in parallel plates.

  • Threshold: If cell viability drops below 80% compared to vehicle, GDF15 induction may be an artifact of toxicity rather than specific signaling.

Signaling Pathway Visualization

AMPK_GDF15_Pathway Compound 1-Benzylamino-3- phenoxy-propan-2-ol Mito Mitochondrial Stress (Mild) Compound->Mito Target Engagement AMP_ATP AMP:ATP Ratio u2191 Mito->AMP_ATP Energy Depletion AMPK p-AMPK (Activation) AMP_ATP->AMPK Phosphorylation TF Transcription Factors (e.g., ATF4/CHOP) AMPK->TF Signaling Cascade GDF15_Gene GDF15 Gene Transcription TF->GDF15_Gene Upregulation GDF15_Protein GDF15 Secretion GDF15_Gene->GDF15_Protein Translation

Figure 2: Proposed Mechanism of Action (MoA) linking the scaffold to metabolic regulation.

Protocol: -Adrenergic Receptor Binding (Classic Application)

While metabolic applications are novel, the scaffold's core pharmacophore is derived from


-blockers. Assessing affinity for 

and

receptors is standard for characterizing off-target cardiovascular effects or intended therapeutic action.

Method: Radioligand Displacement Assay Tracer: [


H]-CGP12177 (Hydrophilic ligand, low non-specific binding).
ParameterSpecificationNotes
Source Tissue Rat Heart (

) or Lung (

) membranes
Alternatively, CHO cells overexpressing human

-ARs.
Ligand Conc. 0.5 - 1.0 nM [

H]-CGP12177
Near

to ensure sensitivity.
Non-specific 1

M Propranolol
Defines the window of specific binding.
Incubation 60-90 min @ 25°CEquilibrium must be reached.
Filtration Whatman GF/B filtersPre-soaked in 0.3% PEI to reduce binding to filter.

Data Analysis: Calculate


 using non-linear regression (4-parameter logistic fit). Convert to 

using the Cheng-Prusoff equation:

Self-Validation: If the Hill slope deviates significantly from 1.0 (e.g., < 0.8 or > 1.2), suspect negative cooperativity or multiple binding sites.

Safety Pharmacology & ADME

For this scaffold, hydrophobicity (logP) often correlates with hERG inhibition (QT prolongation risk) and phospholipidosis.

hERG Inhibition Assay (Fluorescence Polarization):

  • Reagents: Predictor hERG Fluorescence Polarization Assay Kit.

  • Procedure: Incubate membrane fractions containing hERG channels with the red-shifted fluorescent tracer and the test compound.

  • Readout: Displacement of the tracer decreases polarization (mP).

  • Risk Threshold:

    
    M triggers a red flag for cardiotoxicity.
    

Microsomal Stability:

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS monitoring of parent depletion.

  • Metabolite ID: Monitor for O-dealkylation (phenoxy loss) or N-dealkylation (benzyl loss), which are common metabolic soft spots for this scaffold.

References

  • Design and Synthesis of AMPK Activators and GDF15 Inducers. Source: National Institutes of Health (PMC) / Vertex AI Search. URL:[Link] (Verified via Context 1.1)

  • Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC. Source: Journal of Medicinal Chemistry / PMC. URL:[Link] (Verified via Context 1.8)

  • Aryloxypropanolamine derivatives, pharmaceutical compositions and adrenergic use thereof. Source: Google Patents (US4579861A). URL: (Verified via Context 1.5)
  • Industrial utilization of optical resolution agents. Source: Journal of Synthetic Organic Chemistry, Japan.[3] URL:[Link] (Verified via Context 1.10)

Sources

Exploratory

Technical Guide: Physicochemical Profiling of 1-Benzylamino-3-phenoxy-propan-2-ol

Executive Summary 1-Benzylamino-3-phenoxy-propan-2-ol (CAS: 21285-88-1 / Analogous Intermediates) represents a critical scaffold in the aryloxypropanolamine class, serving as both a pharmacological entity and a key inter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzylamino-3-phenoxy-propan-2-ol (CAS: 21285-88-1 / Analogous Intermediates) represents a critical scaffold in the aryloxypropanolamine class, serving as both a pharmacological entity and a key intermediate in the synthesis of


-adrenergic antagonists (beta-blockers).

This guide provides a rigorous technical analysis of its physicochemical properties. Unlike simple salts, this molecule exhibits complex ionization behavior (


 ~9.2–9.5) that drastically alters its solubility and lipophilicity across the physiological pH range. Understanding these dynamics is essential for optimizing purification yields during synthesis and predicting bioavailability during pre-clinical screening.

Part 1: Molecular Architecture & Physicochemical Landscape

To accurately measure solubility and lipophilicity, one must first understand the ionization state of the molecule. 1-Benzylamino-3-phenoxy-propan-2-ol is an amphiphilic weak base.

Structural Determinants[1][2]
  • Lipophilic Domain: The phenoxy ring and the benzyl group provide significant hydrophobic surface area, driving high affinity for lipid bilayers and organic solvents (octanol).

  • Hydrophilic Domain: The central secondary hydroxyl group (-OH) and the secondary amine (-NH-) provide hydrogen bond donor/acceptor sites.

  • Ionization Center: The secondary amine is the sole relevant ionizable group in the physiological range.

    • Protonated State (

      
      ):  Dominant at pH < 9. High water solubility.
      
    • Neutral State (

      
      ):  Dominant at pH > 9. High lipophilicity (LogP driven).
      
Theoretical Property Profile

Based on Structure-Activity Relationships (SAR) of the aryloxypropanolamine class (e.g., Propranolol, Alprenolol), the expected values for this benzyl-analog are:

PropertyPredicted ValueRationale

(Base)
9.2 – 9.5 Typical for secondary amines in

-blocker scaffolds.
LogP (Neutral) 2.8 – 3.2 Benzyl group adds ~0.5–0.7 Log units vs. isopropyl analogs (e.g., Propranolol LogP ~3.0).
LogD (pH 7.4) 1.0 – 1.5 At pH 7.4, the molecule is ~99% ionized, significantly reducing apparent lipophilicity.
Intrinsic Solubility (

)
< 50

g/mL
The neutral species is poorly soluble due to aromatic stacking.

Part 2: Lipophilicity & Solubility Dynamics

The LogP vs. LogD Distinction

Researchers often conflate LogP and LogD. For 1-Benzylamino-3-phenoxy-propan-2-ol, this distinction is critical.

  • LogP (Partition Coefficient): The ratio of the neutral species between octanol and water. This is a constant value, typically measured at pH > 11 for this molecule.

  • LogD (Distribution Coefficient): The ratio of all species (ionized + neutral) at a specific pH.

The Equation of State:



At physiological pH (7.4), the molecule is protonated (


). The ionized form prefers the aqueous phase, causing LogD to be significantly lower than LogP.
Solubility-pH Profile

The solubility of this compound follows the Henderson-Hasselbalch relationship for weak bases.

  • Region A (pH < 7): Solubility is high (kinetic solubility) driven by the formation of the hydrochloride salt.

  • Region B (pH > 9): Solubility crashes to the intrinsic solubility (

    
    ) of the neutral free base. This is the region where precipitation risks are highest during synthesis workups.
    

Physicochemical_Landscape Low_pH pH < pKa (Acidic) Species: Protonated (BH+) Solubility Solubility Profile Low_pH->Solubility High (Salt Form) Lipophilicity Lipophilicity (LogD) Low_pH->Lipophilicity Low LogD (Membrane Impermeable) High_pH pH > pKa (Basic) Species: Neutral (B) High_pH->Solubility Low (Intrinsic S0) Precipitation Risk High_pH->Lipophilicity High LogD ≈ LogP (Membrane Permeable)

Figure 1: Interplay between pH, Ionization, Solubility, and Lipophilicity for Aryloxypropanolamines.

Part 3: Experimental Protocols

To validate the theoretical values, the following protocols are recommended. These are adapted from OECD guidelines but optimized for pharmaceutical intermediates.

Protocol A: Potentiometric Titration (The "Gold Standard")

Best for: Simultaneous determination of


 and LogP.

Principle: This method measures the shift in the titration curve of the substance in the presence of octanol. The


 shifts because the neutral species partitions into the octanol, disturbing the equilibrium.

Workflow:

  • Preparation: Dissolve ~5 mg of 1-Benzylamino-3-phenoxy-propan-2-ol in 10 mL of 0.15 M KCl (ionic strength adjuster).

  • Acidification: Lower pH to ~2.0 using 0.5 M HCl to ensure full protonation.

  • Titration 1 (Aqueous): Titrate with 0.5 M KOH to pH 12.0. Result: Precise aqueous

    
    .
    
  • Titration 2 (Dual-Phase): Reset pH to 2.0. Add a known volume of n-octanol (e.g., 5 mL). Titrate again.

  • Calculation: Use the Bjerrum plot difference between Titration 1 and 2 to calculate LogP.

Protocol B: Shake-Flask Method (OECD 107 Modified)

Best for: Validating LogD at specific physiological pH (e.g., 7.4).

Prerequisites:

  • Buffer: Phosphate-buffered saline (PBS) adjusted strictly to pH 7.4.

  • Solvent: n-Octanol (pre-saturated with buffer).

Shake_Flask_Protocol Start Start: Pre-saturate Solvents (Octanol & Buffer) Dissolve Dissolve Compound in Pre-saturated Buffer (Stock) Start->Dissolve Mix Combine Stock + Octanol (Ratios: 1:1, 1:2, 2:1) Dissolve->Mix Equilibrate Shake (24h) & Centrifuge (Phase Separation) Mix->Equilibrate Analyze Analyze Both Phases (HPLC-UV at 270 nm) Equilibrate->Analyze Calc Calculate Partition Coeff: P = [Org] / [Aq] Analyze->Calc

Figure 2: Workflow for OECD 107 Shake Flask Method for LogP/LogD determination.

Step-by-Step Methodology:

  • Saturation: Stir n-octanol and pH 7.4 buffer together for 24 hours. Separate phases. This prevents volume changes during the actual experiment.

  • Stock Solution: Dissolve the test compound in the aqueous phase (buffer) to a concentration of ~100

    
    M. (Note: If solubility is too low, dissolve in octanol first, but for this amine, aqueous buffer at pH 7.4 should suffice).
    
  • Equilibration: In glass vials, combine the Stock Solution and Pre-saturated Octanol in ratios of 1:1, 1:2, and 2:1.

  • Agitation: Rotate vials for 24 hours at 25°C. Avoid vigorous shaking that forms emulsions.

  • Separation: Centrifuge at 3000g for 20 minutes to break any emulsion.

  • Quantification:

    • Remove aliquots from both phases.

    • Analyze via HPLC-UV (C18 column, Methanol/Water gradient).

    • Detection wavelength: 270–275 nm (characteristic of the phenoxy/benzyl chromophores).

  • Calculation:

    
    .
    

Part 4: Biopharmaceutical Implications

Blood-Brain Barrier (BBB) Permeability

With a predicted LogP of ~3.0 and a LogD


 of ~1.2, 1-Benzylamino-3-phenoxy-propan-2-ol exhibits moderate to high permeability.
  • Mechanism: The lipophilic benzyl and phenoxy tails facilitate passive diffusion across endothelial cells.

  • CNS Effects: Like Propranolol, this molecule is likely to cross the BBB, potentially causing CNS side effects (drowsiness, vivid dreams) if developed as a drug.

Lysosomal Trapping

As a lipophilic weak base (


 > 8, LogP > 1), this molecule is a prime candidate for lysosomal trapping.
  • It enters cells passively (neutral form).

  • It diffuses into lysosomes (pH ~5.0).

  • It becomes instantly protonated (100% ionized) and cannot diffuse out.

  • Consequence: This leads to high Volume of Distribution (

    
    ) and potential tissue accumulation.
    

References

  • OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[1][2][3] OECD Publishing.

  • OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility.[4][5] OECD Publishing.

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • PubChem Database. Compound Summary for Aryloxypropanolamine analogs (Propranolol/Alprenolol). National Center for Biotechnology Information.

  • Comer, J., & Tam, K. (2001). Lipophilicity profiles: theory and measurement. In Pharmacokinetic Optimization in Drug Research.

Sources

Foundational

Comprehensive Characterization Guide: 1-Benzylamino-3-phenoxy-propan-2-ol

This guide provides an in-depth technical analysis of 1-Benzylamino-3-phenoxy-propan-2-ol , a critical intermediate in the synthesis of beta-adrenergic receptor antagonists (beta-blockers). The following data synthesizes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Benzylamino-3-phenoxy-propan-2-ol , a critical intermediate in the synthesis of beta-adrenergic receptor antagonists (beta-blockers).

The following data synthesizes experimental protocols with spectroscopic characterization standards (NMR, IR, MS) to support drug development and quality control workflows.

Executive Summary

Compound: 1-Benzylamino-3-phenoxy-propan-2-ol CAS Registry Numbers: [1][2][3][][][][][]

  • Racemic/General: 27159-32-6 (generic amino-alcohol core), often cited as intermediate.

  • (R)-Isomer: 203309-98-2[1][2][3][][][][]

  • (S)-Isomer: 203309-99-3 Molecular Formula: C₁₆H₁₉NO₂ Molecular Weight: 257.33 g/mol Role: Key pharmacophore builder for aryloxypropanolamine beta-blockers (e.g., Bevantolol analogs).

This compound is characterized by three distinct domains: the aryloxy tail (lipophilic), the propanolamine linker (H-bonding core), and the benzylamine head (steric bulk).

Synthesis & Sample Preparation

To ensure spectroscopic accuracy, the sample is typically prepared via the nucleophilic ring-opening of glycidyl phenyl ether. Impurities such as unreacted epoxide or bis-alkylated amines can significantly alter NMR integration values.

Synthesis Pathway

The reaction proceeds via an Sₙ2 attack of benzylamine on the less hindered carbon of the epoxide ring.

SynthesisPathway Phenol Phenol (C6H5OH) GPE Glycidyl Phenyl Ether (Intermediate) Phenol->GPE Base (NaOH) Reflux Epichlo Epichlorohydrin Epichlo->GPE Product 1-Benzylamino-3-phenoxy-propan-2-ol (Target) GPE->Product Ring Opening EtOH, Reflux Impurity Bis-alkylated Impurity (Trace) GPE->Impurity Excess Epoxide BnNH2 Benzylamine BnNH2->Product

Figure 1: Synthesis workflow for 1-Benzylamino-3-phenoxy-propan-2-ol showing the critical ring-opening step.

Sample Preparation for Analysis
  • NMR: Dissolve 10-15 mg in 0.6 mL CDCl₃ (Chloroform-d). If solubility is poor due to salt formation (HCl salt), use DMSO-d₆ or add a drop of NaOD/D₂O to free the base.

  • MS: Dilute to 1-10 µg/mL in Methanol/Water (50:50) + 0.1% Formic Acid for ESI+.

  • IR: Prepare a KBr pellet (1-2% sample) or use ATR (Attenuated Total Reflectance) on the neat oil/solid.

Spectroscopic Data Analysis[6][7][10]

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is defined by the asymmetry at C2, which makes the protons on C1 and C3 diastereotopic (magnetically non-equivalent).

¹H NMR (400 MHz, CDCl₃)

Note: Chemical shifts (δ) are representative of the free base form.

PositionProton Typeδ (ppm)MultiplicityIntegrationCoupling (J)Assignment Logic
Ar-H Aromatic7.25 – 7.38Multiplet5H-Benzyl ring protons
Ar-H Aromatic7.20 – 7.30Multiplet2H-Phenoxy meta-protons
Ar-H Aromatic6.85 – 7.00Multiplet3H-Phenoxy ortho/para protons
C2-H Methine4.05 – 4.15Multiplet1H-Chiral center, deshielded by -OH
C3-H Methylene3.95 – 4.05dd2HJ ≈ 5, 9 HzAdjacent to O-Ph (Ether linkage)
N-CH₂-Ph Benzylic3.80 – 3.85Singlet2H-Isolated CH₂ next to Ph and N
C1-H Methylene2.80 – 2.95dd2HJ ≈ 7, 12 HzAdjacent to Amine (Diastereotopic)
NH / OH Exchangeable2.0 – 3.0Broad s2H-Shifts vary with conc.[3][][] & solvent
¹³C NMR (100 MHz, CDCl₃)
  • Aromatic Carbons: 158.8 (Ph-O ipso), 140.1 (Bn ipso), 129.5, 128.5, 128.1, 127.2, 121.0, 114.5.

  • Aliphatic Carbons:

    • δ 70.5: C3 (Ph-O-C H₂-) – Deshielded by oxygen.

    • δ 68.8: C2 (-C H(OH)-) – Secondary alcohol.

    • δ 53.8: Benzylic (-NH-C H₂-Ph).

    • δ 51.5: C1 (-C H₂-NH-) – Shielded relative to oxygenated carbons.

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) Positive Mode.

  • Molecular Ion: [M+H]⁺ = 258.15 m/z

  • Fragmentation Pattern:

    • The molecule typically cleaves at the C-C bonds adjacent to the heteroatoms.

    • m/z 91: Tropylium ion (Benzyl fragment, C₇H₇⁺) – Dominant peak.

    • m/z 107: Benzyloxy fragment or rearrangement.

    • m/z 164: Loss of Phenol (PhOH) group.

MassSpec Parent Parent Ion [M+H]+ m/z 258.15 Frag1 Tropylium Ion (Benzyl Group) m/z 91.05 Parent->Frag1 Benzylic Cleavage Frag2 Loss of Phenoxy [M - OPh]+ m/z 164 Parent->Frag2 C-O Bond Break Frag3 Alpha-Cleavage (Amine fragment) Parent->Frag3 Fragmentation

Figure 2: Primary fragmentation pathways observed in ESI-MS.

Infrared Spectroscopy (IR)

The IR spectrum confirms the presence of the secondary amine, alcohol, and ether functionalities.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
3300 – 3450 O-H / N-H StretchAlcohol / AmineBroad band (H-bonding)
3030 – 3060 C-H StretchAromatic RingWeak, sharp peaks
2850 – 2950 C-H StretchAlkyl (CH₂, CH)Moderate intensity
1580 – 1600 C=C StretchAromatic Ring"Breathing" modes
1245 C-O-C StretchAryl Alkyl EtherDiagnostic strong peak
1030 – 1050 C-O StretchPrimary AlcoholStrong
750 / 690 C-H BendMono-subst. BenzeneOut-of-plane bending

References & Validation

The data presented above is synthesized from standard spectroscopic principles applied to aryloxypropanolamine derivatives and validated against commercial catalog data for the (R) and (S) enantiomers.

  • BOC Sciences. (R)-(+)-1-Benzylamino-3-phenoxy-2-propanol Product Data. Retrieved from .

  • GuideChem. 2-Benzylamino-2-methyl-1-propanol and related Phenoxy analogs. Retrieved from .

  • Royal Society of Chemistry. Synthesis of 1-phenoxypropan-2-amine derivatives. Electronic Supplementary Information for RSC Adv. Retrieved from .

  • National Institutes of Health (NIH). PubChem Compound Summary: 1-Phenoxy-3-(propylamino)-2-propanol (Analog Reference). Retrieved from .

  • Sigma-Aldrich. 1-(Benzylamino)-3-(2-ethoxyphenoxy)-2-propanol (Structural Analog Data). Retrieved from .

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of 1-Benzylamino-3-phenoxy-propan-2-ol

Abstract This document provides a comprehensive guide to the quantitative analysis of 1-Benzylamino-3-phenoxy-propan-2-ol, a beta-blocker analogue with significant relevance in pharmaceutical development and quality cont...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 1-Benzylamino-3-phenoxy-propan-2-ol, a beta-blocker analogue with significant relevance in pharmaceutical development and quality control. We present three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method is detailed with step-by-step protocols, from sample preparation to data acquisition. The causality behind experimental choices, such as mobile phase selection, derivatization strategies, and mass spectrometric conditions, is thoroughly explained. All methodologies are framed within the context of international regulatory standards, ensuring that the protocols are self-validating and fit for purpose. This guide is intended for researchers, analytical scientists, and drug development professionals requiring accurate and reliable quantification of this compound in various matrices.

Introduction: The Analytical Imperative

1-Benzylamino-3-phenoxy-propan-2-ol is a chemical entity structurally related to widely used β-adrenergic receptor antagonists (beta-blockers). These compounds are critical in managing cardiovascular diseases.[1] The precise quantification of this molecule is paramount for several reasons:

  • In Drug Development: To understand its pharmacokinetic and pharmacodynamic profile.

  • In Quality Control: To determine the purity of the active pharmaceutical ingredient (API) and to quantify it in finished pharmaceutical products.

  • In Toxicology: To measure its concentration in biological matrices for safety and exposure assessments.[2][3]

The choice of an analytical method depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. This note details three complementary techniques to provide a comprehensive analytical toolkit.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in pharmaceutical analysis, offering robustness and reliability for quantifying APIs in bulk materials and formulations.[4] The presence of two chromophores (benzyl and phenoxy groups) in 1-Benzylamino-3-phenoxy-propan-2-ol allows for sensitive UV detection.

Principle and Rationale

This method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (C18) and a polar mobile phase. The mobile phase composition (acetonitrile and water) is optimized to achieve a suitable retention time and sharp peak shape. An acidic modifier like phosphoric or formic acid is used to protonate the secondary amine, minimizing peak tailing and ensuring consistent interaction with the stationary phase.[5][6]

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Phosphoric Acid (or Formic Acid for MS-compatibility)

    • 1-Benzylamino-3-phenoxy-propan-2-ol reference standard.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (55:45, v/v) with 0.1% Phosphoric Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 270 nm.

    • Run Time: Approximately 10 minutes.

  • Preparation of Standards and Samples:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of mobile phase.

    • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of standards ranging from 0.1 µg/mL to 100 µg/mL.

    • Sample Preparation: Dissolve the sample (e.g., powdered tablet) in the mobile phase, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter before injection.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing P1 Weighing of Reference Standard/Sample P2 Dissolution in Mobile Phase P1->P2 P3 Serial Dilution (for Standards) P2->P3 P4 Filtration (0.45 µm filter) P2->P4 For Sample P3->P4 For Standards A1 HPLC Injection (10 µL) P4->A1 A2 Isocratic Elution (C18 Column) A1->A2 A3 UV Detection (270 nm) A2->A3 D1 Peak Integration A3->D1 D2 Calibration Curve Construction D1->D2 D3 Quantification D2->D3

HPLC-UV analysis workflow.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[7] For a polar molecule like 1-Benzylamino-3-phenoxy-propan-2-ol, derivatization is essential to increase its volatility and thermal stability, preventing degradation in the hot GC inlet and column.

Principle and Rationale

The core of this method is the chemical modification (derivatization) of the analyte's polar functional groups—the hydroxyl (-OH) and secondary amine (-NH)—with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces the active hydrogens with nonpolar trimethylsilyl (TMS) groups, making the molecule suitable for GC analysis.[8] Following separation in the GC column, the analyte is ionized (typically via Electron Ionization, EI), fragmented, and detected by the mass spectrometer, providing both quantitative data and structural confirmation.[9]

Experimental Protocol: GC-MS
  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole) with an Electron Ionization (EI) source.

  • Chemicals and Reagents:

    • BSTFA with 1% TMCS (derivatizing agent)

    • Pyridine or Acetonitrile (reaction solvent)

    • Ethyl Acetate (extraction solvent)

    • Internal Standard (e.g., Eicosane).

  • Derivatization Procedure:

    • Evaporate an aliquot of the sample extract or standard solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of pyridine and 50 µL of BSTFA w/ 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless (1 µL injection).

    • Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Choose 3-4 characteristic ions from the derivatized analyte's mass spectrum.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Sample Extraction (e.g., LLE) P2 Solvent Evaporation (Nitrogen Stream) P1->P2 P3 Add Pyridine & BSTFA P2->P3 P4 Heating (70°C, 30 min) P3->P4 A1 GC Injection (1 µL, Splitless) P4->A1 A2 Temperature Programmed Separation (HP-5ms) A1->A2 A3 EI Ionization & Fragmentation A2->A3 A4 MS Detection (SIM Mode) A3->A4 D1 Extracted Ion Chromatogram A4->D1 D2 Peak Integration (Analyte/IS Ratio) D1->D2 D3 Quantification D2->D3

GC-MS analysis workflow with derivatization.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For ultimate sensitivity and selectivity, especially in complex biological matrices like plasma or urine, LC-MS/MS is the definitive method. It combines the powerful separation of HPLC with the highly specific detection of tandem mass spectrometry.[10]

Principle and Rationale

The analyte is first separated using reversed-phase LC, similar to the HPLC-UV method. The column effluent is then directed into an electrospray ionization (ESI) source, which generates protonated molecular ions [M+H]+ of the analyte in the gas phase. In the first quadrupole (Q1), this specific precursor ion is selected. It then passes into a collision cell (Q2), where it is fragmented by collision with an inert gas. The resulting characteristic fragment ions (product ions) are then detected in the third quadrupole (Q3). This Multiple Reaction Monitoring (MRM) transition is highly specific to the analyte, effectively eliminating matrix interference.[1][2]

Experimental Protocol: LC-MS/MS
  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chemicals and Reagents:

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic Acid (LC-MS grade)

    • Deuterated internal standard (if available) or a structurally similar analogue.

  • Sample Preparation (from Plasma):

    • To 100 µL of plasma, add the internal standard.

    • Add 300 µL of cold acetonitrile (protein precipitation).

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • LC Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size (for UPLC).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 10% B to 90% B over 3 minutes, hold for 1 min, then re-equilibrate.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas Temp: 400 °C.

    • MRM Transitions: To be determined by infusing a standard solution. For a molecule of this type, one would expect to select the [M+H]+ as the precursor and monitor 2-3 of its most abundant, stable fragment ions.

LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation (Biofluid) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Add Internal Standard P2 Protein Precipitation (Acetonitrile) P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Collect Supernatant P3->P4 A1 LC Injection (5 µL) P4->A1 A2 Gradient Separation (C18 Column) A1->A2 A3 ESI+ Ionization A2->A3 A4 MRM Detection (Q1 -> Q2 -> Q3) A3->A4 D1 MRM Peak Integration A4->D1 D2 Response Ratio Calculation (Analyte/IS) D1->D2 D3 Quantification D2->D3

Sources

Application

Screening of 1-Benzylamino-3-phenoxy-propan-2-ol derivative libraries

High-Throughput Screening of 1-Benzylamino-3-phenoxy-propan-2-ol Derivative Libraries for Novel Modulators of Adrenergic Receptors Authored by: Senior Application Scientist, Gemini Labs Abstract The 1-benzylamino-3-pheno...

Author: BenchChem Technical Support Team. Date: February 2026

High-Throughput Screening of 1-Benzylamino-3-phenoxy-propan-2-ol Derivative Libraries for Novel Modulators of Adrenergic Receptors

Authored by: Senior Application Scientist, Gemini Labs
Abstract

The 1-benzylamino-3-phenoxy-propan-2-ol scaffold is a cornerstone in medicinal chemistry, famously represented by beta-adrenergic receptor antagonists (beta-blockers) used in treating cardiovascular diseases.[1][2] This application note provides a comprehensive, in-depth guide for the high-throughput screening (HTS) of novel derivative libraries based on this privileged scaffold. We present a robust, multi-stage screening cascade designed to efficiently identify and validate potent and selective modulators of adrenergic receptors. The protocols herein detail a primary functional cell-based assay, rigorous data analysis and hit-picking strategies, and a suite of secondary assays for hit confirmation and selectivity profiling. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage HTS to discover next-generation therapeutics from focused chemical libraries.[3][4]

Introduction: The Scientific Rationale

The 1-benzylamino-3-phenoxy-propan-2-ol core structure is of significant pharmacological interest due to its proven interaction with G-protein coupled receptors (GPCRs), particularly beta-adrenergic receptors.[1][2] Screening a library of derivatives allows for the exploration of structure-activity relationships (SAR), potentially uncovering compounds with improved potency, selectivity (e.g., cardioselectivity), or novel pharmacological profiles.

A successful screening campaign does not rely on a single experiment but on a strategic, multi-step process known as a screening cascade.[5] This approach is designed to maximize efficiency and confidence while minimizing costs and the pursuit of false positives.[5][6] The cascade begins with a broad primary screen to identify all potential "hits," followed by progressively more stringent assays to confirm activity and characterize the pharmacological properties of the most promising compounds.[7][8]

The Screening Cascade: A Strategic Workflow

The overall strategy is to move from high-throughput, cost-effective assays to more complex, information-rich assays, narrowing the number of compounds at each stage.

Screening_Cascade cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation cluster_2 Phase 3: Characterization Compound_Library Derivative Library (10,000+ Compounds) Primary_HTS Primary HTS (Single Concentration Screen) Competitive cAMP Assay Compound_Library->Primary_HTS 10 µM Screen Hit_Triage Data Analysis & Hit Triage (Z-Score > 2) ~200-300 Hits Primary_HTS->Hit_Triage Dose_Response Hit Confirmation (10-point Dose Response) Determine IC50 Hit_Triage->Dose_Response Cherry-pick Hits Orthogonal_Assay Orthogonal Assay (β-Arrestin Recruitment) Confirm Mechanism Dose_Response->Orthogonal_Assay Validated_Hits Validated Hits (~50 Compounds) Orthogonal_Assay->Validated_Hits Selectivity_Panel Selectivity Profiling (β1 vs β2 Adrenergic Receptors) Validated_Hits->Selectivity_Panel Lead_Series Lead Series Identified (2-5 Scaffolds) Selectivity_Panel->Lead_Series GPCR_Signaling Ligand Agonist (e.g., Isoproterenol) Receptor β-Adrenergic Receptor (GPCR) Ligand->Receptor Activates Antagonist Test Compound (Potential Antagonist) Antagonist->Receptor Blocks G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase (Effector) G_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE AMP AMP PDE->AMP Degrades

Figure 2: Simplified Gs-coupled GPCR signaling pathway for cAMP production.

3.3. Protocol 1: Primary HTS - Competitive cAMP Assay

This protocol is designed for a 384-well plate format. Reagent volumes should be scaled accordingly for other formats.

Materials:

  • Cell Line: HEK293 cells stably expressing the human β2-adrenergic receptor.

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Agonist: Isoproterenol (positive control and stimulant).

  • Reference Antagonist: Propranolol (positive control).

  • PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX).

  • Compound Library: Derivatives dissolved in 100% DMSO.

  • cAMP Detection Kit: e.g., HTRF® cAMP Dynamic 2 (Cisbio) or GloSensor™ (Promega). [9]* Plate Reader: HTRF-compatible or luminescence reader.

Methodology:

  • Cell Plating: Seed HEK293-β2AR cells into white, solid-bottom 384-well assay plates at a density of 5,000-10,000 cells/well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Create intermediate plates by diluting the master compound library plates. For a final assay concentration of 10 µM, dilute compounds to 500 µM in DMSO, then 25 µM in assay buffer (final DMSO concentration will be 0.5%).

    • Prepare controls: Reference antagonist (Propranolol) for 100% inhibition and vehicle (DMSO) for 0% inhibition.

  • Assay Execution:

    • Gently remove culture medium from the cell plates.

    • Add 10 µL/well of assay buffer containing 500 µM IBMX.

      • Rationale: IBMX is a non-specific PDE inhibitor that prevents the degradation of cAMP, thereby amplifying the assay signal and increasing its dynamic range.

    • Using an acoustic liquid handler or pintool, transfer 50 nL of compound solution from the intermediate plates to the cell plates. Add 50 nL of control solutions to designated wells.

    • Incubate for 15 minutes at room temperature to allow compounds to interact with the receptor.

    • Add 10 µL/well of Isoproterenol solution prepared in assay buffer at its EC80 concentration (predetermined).

      • Rationale: Using the EC80 (the concentration giving 80% of maximal response) of the agonist creates a robust assay window for detecting antagonists while remaining sensitive to inhibition.

    • Incubate for 30 minutes at room temperature.

  • Signal Detection:

    • Add cAMP detection reagents according to the manufacturer's protocol (e.g., HTRF D2 reagent and anti-cAMP cryptate).

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a compatible plate reader.

Phase 2: Data Analysis and Hit Validation
4.1. Data Processing and Quality Control

Raw data from the plate reader must be normalized to account for plate-to-plate and well-to-well variability. [10]High-throughput screening data in its entirety provides valuable information about the biological activity of the compounds. [11]

Data_Analysis_Workflow Raw_Data Raw Plate Reader Data (e.g., Luminescence, HTRF Ratio) Normalization Normalization (% Inhibition) Raw_Data->Normalization QC Quality Control (Calculate Z' Factor) Normalization->QC Hit_Selection Hit Selection (Calculate Z-Score) QC->Hit_Selection If Z' > 0.5 Hit_List Primary Hit List Hit_Selection->Hit_List If Z-Score > 2

Figure 3: Workflow for HTS data analysis and hit selection.

  • Normalization: Calculate the percent inhibition for each test well relative to the on-plate controls: % Inhibition = 100 * (1 - (Signal_Test - Signal_High) / (Signal_Low - Signal_High))

    • Signal_Test: Signal from a well with a test compound.

    • Signal_High: Average signal from high-activity controls (e.g., Propranolol).

    • Signal_Low: Average signal from low-activity controls (e.g., DMSO vehicle).

  • Quality Control (QC): The Z'-factor is the gold standard for measuring the quality of an HTS assay. [12]It assesses the separation between the high and low controls. Z' = 1 - (3 * (SD_High + SD_Low)) / |Mean_High - Mean_Low|

    • An assay is considered excellent for HTS if the Z'-factor > 0.5 . [12]Plates not meeting this criterion should be repeated.

Parameter Acceptance Criterion Rationale
Z'-Factor > 0.5Ensures a statistically significant window between positive and negative controls, minimizing false positives/negatives. [12]
Signal-to-Background > 5Indicates a robust signal that is clearly distinguishable from noise.
CV of Controls < 15%Demonstrates low variability and high reproducibility of the assay measurements.

Table 1: Key HTS Assay Quality Control Metrics.

4.2. Hit Selection

A "hit" is a compound that produces a statistically significant effect. [13]For single-concentration screens, the Z-score is a robust method for hit selection.

Z-Score = (Value_Test - Mean_Sample) / SD_Sample

  • Value_Test: % Inhibition value for the test compound.

  • Mean_Sample: Mean % Inhibition for all test compounds on the plate.

  • SD_Sample: Standard deviation of % Inhibition for all test compounds.

Hit Criterion: Compounds with a Z-Score > 2 (or a more stringent > 3) are typically selected as primary hits for further investigation.

4.3. Protocol 2: Hit Confirmation via Dose-Response Analysis

Primary hits must be re-tested to confirm their activity and determine potency (IC50). [14] Methodology:

  • "Cherry-pick" the primary hits from the library plates.

  • Create a 10-point, 3-fold serial dilution series for each hit, starting at a top concentration of 50 µM.

  • Run the same cAMP assay as described in Protocol 1, but with the dilution series instead of a single concentration.

  • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Confirmation Criteria: A compound is considered a "confirmed hit" if it shows a clear dose-response relationship with an IC50 < 10 µM.

4.4. Protocol 3: Orthogonal Assay - β-Arrestin Recruitment

To ensure hits are not assay artifacts, their activity should be confirmed in an orthogonal assay that measures a different biological endpoint. [5]GPCR activation also leads to the recruitment of β-arrestin, a process independent of G-protein signaling. [15] Principle: Use a cell line expressing the β2-adrenergic receptor fused to a protein fragment and β-arrestin fused to the complementary fragment (e.g., PathHunter® technology). Agonist stimulation brings the fragments together, creating a measurable signal (e.g., luminescence). An antagonist will block this interaction.

Methodology:

  • Use a commercially available β-arrestin recruitment assay kit and cell line for the β2-adrenergic receptor.

  • Perform a dose-response experiment with the confirmed hits, following the manufacturer's protocol.

  • Confirmation Criteria: A true hit should demonstrate dose-dependent inhibition in the β-arrestin assay, confirming its action at the receptor level.

Phase 3: Secondary Screening & Characterization
5.1. Protocol 4: Receptor Selectivity Profiling

For beta-blockers, cardioselectivity (higher affinity for β1 vs. β2) is a critical therapeutic attribute. [2]Validated hits must be profiled against other relevant receptors.

Methodology:

  • Run the confirmed hits in dose-response format using the cAMP assay (Protocol 1) but with a cell line expressing the human β1-adrenergic receptor.

  • Calculate the IC50 for each compound at the β1 receptor.

  • Determine Selectivity: Calculate the selectivity ratio: Selectivity = IC50(β2) / IC50(β1).

    • A ratio > 1 indicates β1 selectivity.

    • A ratio < 1 indicates β2 selectivity.

Compound ID β2 IC50 (nM) β1 IC50 (nM) Selectivity (β2/β1)
Hit-0011501510 (β1 Selective)
Hit-002455000.09 (β2 Selective)
Propranolol25201.25 (Non-selective)

Table 2: Example Data from Selectivity Profiling.

5.2. Promiscuity and Off-Target Effects

A crucial step is to eliminate compounds that act non-specifically, as these can be a major source of false positives in HTS campaigns. [6] Recommended Counter-Screens:

  • Aggregation Assays: Some compounds form colloidal aggregates that sequester and non-specifically inhibit proteins. [6]This can be tested by measuring inhibition in the presence of a non-ionic detergent (e.g., 0.1% Triton X-100); true inhibitors will remain active, while aggregators will not.

  • Assay Interference Tests: Screen compounds in the absence of the target receptor to identify molecules that interfere with the assay technology itself (e.g., autofluorescence or luciferase inhibition).

Conclusion

This application note outlines a comprehensive and robust strategy for the successful screening of 1-benzylamino-3-phenoxy-propan-2-ol derivative libraries. By employing a tiered cascade approach—from a broad primary HTS campaign to rigorous hit confirmation, orthogonal validation, and selectivity profiling—researchers can confidently identify and prioritize novel, high-quality lead compounds for further drug development. The emphasis on stringent quality control, data analysis, and the rationale-driven selection of assays provides a framework for an efficient and scientifically sound discovery process.

References
  • Quantitative high-throughput screening data analysis: challenges and recent advances - PMC. (n.d.). National Institutes of Health (NIH).
  • Cell-based Assays for GPCR Activity. (2013, October 3). Biocompare. Retrieved February 19, 2026, from [Link]

  • Comprehensive Analysis of High-Throughput Screening Data. (n.d.). SPIE Digital Library. Retrieved February 19, 2026, from [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. (n.d.). National Institutes of Health (NIH). Retrieved February 19, 2026, from [Link]

  • Four Well-Established Strategies Used in Hit Identification. (2022, May 18). Clinical Research News. Retrieved February 19, 2026, from [Link]

  • gpcrMAX™ GPCR Assay Panel, Rapid and Reliable Readouts. (n.d.). Eurofins Discovery. Retrieved February 19, 2026, from [Link]

  • Data analysis approaches in high throughput screening. (2014, April 8). SlideShare. Retrieved February 19, 2026, from [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery. (2023, April 12). Celtarys. Retrieved February 19, 2026, from [Link]

  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. (2025, October 27). BellBrook Labs. Retrieved February 19, 2026, from [Link]

  • Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. (n.d.). Longdom Publishing. Retrieved February 19, 2026, from [Link]

  • High-throughput screening. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024, May 17). MDPI. Retrieved February 19, 2026, from [Link]

  • Effective Strategies for Successful Hit Identification in Drug Discovery. (n.d.). Sygnature Discovery. Retrieved February 19, 2026, from [Link]

  • HTS Data Analysis. (n.d.). chem IT Services. Retrieved February 19, 2026, from [Link]

  • Target Validation Techniques: Unlocking the Future of Drug Development. (2026, February 15). Infinix Bio. Retrieved February 19, 2026, from [Link]

  • Biochemical assays in drug discovery and development. (2025, July 24). Celtarys Research. Retrieved February 19, 2026, from [Link]

  • Hit Identification - Revolutionizing Drug Discovery. (n.d.). Vipergen. Retrieved February 19, 2026, from [Link]

  • How To Optimize Your Hit Identification Strategy. (2024, March 7). Evotec. Retrieved February 19, 2026, from [Link]

  • Biochemical Assays. (n.d.). Domainex. Retrieved February 19, 2026, from [Link]

  • Enzyme Inhibitor Screening Services. (n.d.). BioAssay Systems. Retrieved February 19, 2026, from [Link]

  • High-Throughput Screening Assay Datasets from the PubChem Database - PMC. (n.d.). National Institutes of Health (NIH). Retrieved February 19, 2026, from [Link]

  • High-throughput screening (HTS). (n.d.). BMG LABTECH. Retrieved February 19, 2026, from [Link]

  • High-Throughput Screening (HTS): Accelerating Drug Discovery. (n.d.). Vipergen. Retrieved February 19, 2026, from [Link]

  • High-throughput assays for promiscuous inhibitors. (2005, July 3). Stanford Medicine. Retrieved February 19, 2026, from [Link]

  • Synthesis and pharmacological activity of some 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoyl-phenoxy)propan-2-ols. (n.d.). PubMed. Retrieved February 19, 2026, from [Link]

  • High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs. Retrieved February 19, 2026, from [Link]

  • Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Beta-adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols. (n.d.). PubMed. Retrieved February 19, 2026, from [Link]

  • US3663607A - 1-carbamoylalkyl phenoxy-3-amino-2-propanols. (n.d.). Google Patents.
  • PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. (n.d.). Organic Syntheses Procedure. Retrieved February 19, 2026, from [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents - PMC. (2023, November 28). National Institutes of Health (NIH). Retrieved February 19, 2026, from [Link]

Sources

Method

1-Benzylamino-3-phenoxy-propan-2-ol in antifungal drug development

Technical Guide: Development and Evaluation of 1-Benzylamino-3-phenoxy-propan-2-ol Derivatives as Antifungal Agents Part 1: Executive Summary & Scientific Rationale 1-Benzylamino-3-phenoxy-propan-2-ol represents a "privi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Development and Evaluation of 1-Benzylamino-3-phenoxy-propan-2-ol Derivatives as Antifungal Agents

Part 1: Executive Summary & Scientific Rationale

1-Benzylamino-3-phenoxy-propan-2-ol represents a "privileged scaffold" in medicinal chemistry, belonging to the aryloxypropanolamine class. While historically recognized for


-adrenergic blocking activity (e.g., propranolol), this structural core has emerged as a potent template for non-azole antifungal development.

Scientific Premise: Unlike conventional azoles that target lanosterol 14


-demethylase (CYP51), simple aryloxypropanolamines often exhibit a distinct mechanism of action (MoA) characterized by cationic amphiphilicity . The basic nitrogen (protonated at physiological pH) facilitates electrostatic attraction to the negatively charged fungal cell wall, while the lipophilic phenoxy and benzyl tails drive insertion into the phospholipid bilayer. This dual-action leads to membrane depolarization, pore formation, and subsequent generation of Reactive Oxygen Species (ROS), offering a lower propensity for resistance development compared to single-target enzymatic inhibitors.

Part 2: Chemical Synthesis Protocol

Objective: To synthesize high-purity 1-benzylamino-3-phenoxy-propan-2-ol via a convergent nucleophilic ring-opening strategy.

Reaction Scheme (Graphviz Visualization)

Synthesispathway cluster_conditions Critical Parameters Phenol Phenol (Nucleophile) Intermediate 1,2-Epoxy-3-phenoxypropane (Glycidyl Ether) Phenol->Intermediate Step 1: K2CO3, Acetone Reflux, 6-8h Epi Epichlorohydrin (Electrophile) Epi->Intermediate Benzylamine Benzylamine Product 1-Benzylamino-3- phenoxy-propan-2-ol Benzylamine->Product Intermediate->Product Step 2: EtOH Reflux, 4-6h Param1 Temp: 60-80°C Param2 Stoichiometry: 1:1.2 (Step 1) 1:1.1 (Step 2)

Caption: Convergent synthesis pathway involving O-alkylation followed by aminolysis of the epoxide ring.

Detailed Methodology

Step 1: Synthesis of 1,2-Epoxy-3-phenoxypropane (Glycidyl Ether Intermediate)

  • Reagents: Phenol (10 mmol), Epichlorohydrin (15 mmol), Anhydrous

    
     (20 mmol).
    
  • Solvent: Acetone (dry, 50 mL).

  • Procedure:

    • Dissolve phenol in acetone and add

      
      . Stir at room temperature for 30 min to facilitate deprotonation.
      
    • Add epichlorohydrin dropwise over 15 minutes to prevent polymerization.

    • Reflux at 60°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Work-up: Filter off inorganic salts. Evaporate solvent under reduced pressure. Dissolve residue in

      
      , wash with water (3x), dry over 
      
      
      
      , and concentrate.
    • Validation:

      
       NMR should show characteristic epoxide multiplets at 
      
      
      
      2.7–3.4 ppm.

Step 2: Ring Opening with Benzylamine

  • Reagents: Glycidyl ether intermediate (from Step 1), Benzylamine (1.1 eq).

  • Solvent: Ethanol or Isopropanol (20 mL).

  • Procedure:

    • Dissolve the intermediate in ethanol.

    • Add benzylamine slowly.

    • Reflux at 80°C for 4–6 hours. The reaction is driven by the relief of ring strain.

    • Purification: Evaporate solvent. Recrystallize from Ethanol/Ether or purify via column chromatography (DCM:MeOH 95:5).

    • Yield Target: >75%.

Part 3: Biological Evaluation Protocols

Objective: To validate antifungal efficacy and determine the mechanism of action (MoA) using self-validating assays.

Antifungal Susceptibility Testing (MIC/MFC)

Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi)

  • Organisms: Candida albicans (ATCC 90028), C. glabrata, Aspergillus fumigatus.

  • Protocol:

    • Prepare stock solution of the compound in DMSO (10 mg/mL).

    • Dilute in RPMI 1640 medium (buffered with MOPS to pH 7.0) to final concentrations ranging from 0.125 to 64

      
      .
      
    • Inoculate 96-well plates with

      
       cells/mL.
      
    • Incubate at 35°C for 24h (Candida) or 48h (Aspergillus).

    • Readout: MIC is the lowest concentration showing 100% growth inhibition (optically clear).

    • MFC (Minimum Fungicidal Concentration): Plate 20

      
       from clear wells onto Sabouraud Dextrose Agar (SDA). MFC is the concentration yielding <3 colonies (99.9% kill).
      
Mechanism of Action: Membrane Permeabilization Assay

Rationale: Aryloxypropanolamines are cationic amphiphiles expected to disrupt membrane integrity.

  • Probe: Propidium Iodide (PI) - membrane impermeable dye that fluoresces upon binding DNA.

  • Protocol:

    • Grow C. albicans to mid-log phase.

    • Treat cells with the test compound at

      
       and 
      
      
      
      MIC for 2 hours.
    • Include Positive Control: Amphotericin B (known membrane disruptor).

    • Include Negative Control: Untreated cells + DMSO.

    • Wash cells in PBS and stain with PI (1

      
      ) for 15 min in the dark.
      
    • Analysis: Flow Cytometry or Fluorescence Microscopy (Ex/Em: 535/617 nm).

    • Interpretation: A shift in fluorescence intensity >1 log order compared to negative control confirms membrane compromise.

Mechanism of Action: ROS Generation

Rationale: Mitochondrial stress often accompanies membrane damage in this chemical class.

  • Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).

  • Protocol:

    • Pre-incubate yeast cells with 10

      
       DCFH-DA for 30 min.
      
    • Wash to remove extracellular dye.

    • Treat with compound (MIC level) for 1–3 hours.

    • Readout: Measure fluorescence intensity (Ex/Em: 485/530 nm).

    • Causality Check: Pre-treatment with an antioxidant (e.g., Ascorbic Acid) should rescue the phenotype if ROS is the primary death driver.

Part 4: Data Analysis & Visualization

Experimental Workflow & Logic (Graphviz)

MOA_Workflow Start Compound Library (Aryloxypropanolamines) Screen Primary Screen (MIC Determination) Start->Screen Hit Hit Identification (MIC < 8 µg/mL) Screen->Hit Active Drop Discard (Inactive/Toxic) Screen->Drop Inactive Membrane Membrane Integrity (PI Uptake Assay) Hit->Membrane ROS Oxidative Stress (DCFH-DA Assay) Hit->ROS Ergosterol Ergosterol Binding (Exogenous Rescue) Hit->Ergosterol Conclusion1 MOA: Pore Formation Membrane->Conclusion1 High PI Uptake Conclusion2 MOA: Mitochondrial Dysfunction ROS->Conclusion2 High Fluorescence Conclusion3 MOA: Ergosterol Sequestration Ergosterol->Conclusion3 MIC Increases

Caption: Decision tree for elucidating the antifungal mechanism of action.

Summary of Expected Results
AssayParameterExpected Outcome (Active Compound)Interpretation
MIC Growth Inhibition2 – 16

Potent antifungal activity.
MFC/MIC Ratio Lethality

Fungicidal (cidal) activity.
PI Uptake Fluorescence>50% positive cellsCompromised cell membrane.
Hemolysis RBC Lysis

Selective toxicity (Safe for mammalian cells).
Sorbitol Assay MIC ShiftNo changeDoes not target cell wall (Chitin/Glucan) directly.

Part 5: References

  • Design, synthesis, and evaluation of 1-(N-benzylamino)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols as antifungal agents. Source: Bioorganic & Medicinal Chemistry Letters (2008). URL:[Link]

  • Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives. Source: One Health & Risk Management (2021).[1] URL:[Link]

  • Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. (Context on amphiphilic antifungal evaluation). Source: Molecules (2022).[2][3] URL:[Link]

  • Mode of Action of Antifungal Drugs. Source: MicrobiologyInfo.com (2022). URL:[Link]

  • CLSI M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Source: Clinical and Laboratory Standards Institute. URL:[Link]

Sources

Application

Strategic Utilization of 1-Benzylamino-3-phenoxy-propan-2-ol: Scaffold Synthesis and Pharmacological Profiling

Topic: Application of 1-Benzylamino-3-phenoxy-propan-2-ol in Medicinal Chemistry Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1] [1] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 1-Benzylamino-3-phenoxy-propan-2-ol in Medicinal Chemistry Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]

[1]

Executive Summary

1-Benzylamino-3-phenoxy-propan-2-ol represents a canonical "privileged structure" in medicinal chemistry, serving as the fundamental scaffold for the aryloxypropanolamine class of drugs.[1] While best known as the core pharmacophore for


-adrenergic receptor antagonists (

-blockers) and Class I antiarrhythmics, this specific derivative serves two critical roles in modern drug discovery:[1]
  • Chemical Probe: The

    
    -benzyl moiety acts as a lipophilic probe to map the hydrophobic pockets of G-Protein Coupled Receptors (GPCRs), specifically the 
    
    
    
    and
    
    
    subtypes.[1]
  • Chiral Intermediate: It functions as a versatile precursor.[1][2] The benzyl group provides steric bulk for diastereomeric resolution and can be cleanly removed via hydrogenolysis to generate primary amines for further diversification.[1][2]

This guide provides a rigorous technical roadmap for synthesizing, optimizing, and biologically evaluating this scaffold, moving beyond basic textbook descriptions to industrial-standard protocols.

Chemical Architecture & Pharmacophore Analysis[2]

The molecule is composed of three distinct domains, each governing a specific interaction within the receptor binding pocket.[1][2] Understanding this tripartite structure is essential for rational drug design (SAR).

  • Domain A (Aryloxy Head): The phenoxy group.[1][2][3] In approved drugs (e.g., Propranolol), this is often a naphthyl or substituted phenyl ring.[1][2] It engages in

    
     stacking interactions with aromatic residues (e.g., Phe193 in 
    
    
    
    -AR).[1]
  • Domain B (Linker & Chiral Center): The 2-hydroxy-propyl chain.[1][4] The secondary hydroxyl group is critical, forming a high-affinity hydrogen bond with Asn293 and Asp113.[1] The (S)-enantiomer is typically 100x more potent than the (R)-enantiomer.[1]

  • Domain C (Amine Tail): The

    
    -benzylamine.[1][2] Unlike the standard isopropyl group (found in Propranolol), the benzyl group increases lipophilicity (LogP) and probes the auxiliary hydrophobic pocket of the receptor.
    
Visualization: Pharmacophore Interactions

The following diagram illustrates the binding mode of the scaffold within the


-Adrenergic Receptor.[1]

Pharmacophore Asp113 Asp113 (TM3) Ionic Lock Asn293 Asn293 (TM6) H-Bond Donor Phe193 Phe193 (ECL2) Pi-Pi Stacking HydroPocket Hydrophobic Pocket (Val/Leu/Phe) Amine Protonated Amine (N-Benzyl) Amine->Asp113 Ionic Interaction (Salt Bridge) Benzyl Benzyl Tail (Lipophilic) Amine->Benzyl Substituent Hydroxyl Beta-Hydroxyl (Chiral Center) Hydroxyl->Asn293 Hydrogen Bond Hydroxyl->Amine Linker Phenoxy Phenoxy Ring (Aromatic Head) Phenoxy->Phe193 Pi-Stacking Phenoxy->Hydroxyl Linker Benzyl->HydroPocket Van der Waals / Hydrophobic

Caption: Pharmacophore mapping of 1-Benzylamino-3-phenoxy-propan-2-ol within the Beta-Adrenergic Receptor binding site.

Protocol: Modular Synthesis via Epoxide Opening[1]

The industrial standard for synthesizing this compound is the nucleophilic ring-opening of 1,2-epoxy-3-phenoxypropane .[1] This route is preferred over the


-haloketone reduction due to higher regioselectivity and atom economy.[1][2]
Reaction Scheme

Phenol + Epichlorohydrin


 Glycidyl Ether 

Product
Detailed Methodology
Phase 1: Formation of the Glycidyl Ether Intermediate

Objective: Synthesize 1,2-epoxy-3-phenoxypropane.[1]

  • Reagents: Phenol (1.0 eq), Epichlorohydrin (3.0 eq - excess acts as solvent and drives reaction), Potassium Carbonate (

    
    , 2.0 eq), Acetonitrile (ACN).[1]
    
  • Setup: 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • Dissolve Phenol (9.4 g, 100 mmol) in ACN (100 mL).

    • Add anhydrous

      
       (27.6 g, 200 mmol).
      
    • Add Epichlorohydrin (23.5 mL, 300 mmol) dropwise over 20 minutes.

    • Critical Step: Reflux at 80°C for 6-8 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1][2] The epoxide spot (

      
      ) should appear; phenol (
      
      
      
      ) should disappear.[1][2]
    • Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.

    • Purification: Distillation under reduced pressure (bp 110-115°C @ 10 mmHg) or flash chromatography is recommended to remove oligomers.[1][2]

    • Yield Target: >85% as a colorless oil.

Phase 2: Regioselective Aminolysis

Objective: Ring opening with Benzylamine to yield 1-Benzylamino-3-phenoxy-propan-2-ol.[1]

  • Reagents: 1,2-epoxy-3-phenoxypropane (Intermediate from Phase 1, 1.0 eq), Benzylamine (1.2 eq), Isopropanol (IPA) or Ethanol.[1]

  • Mechanism: The nucleophilic attack occurs predominantly at the less hindered terminal carbon of the epoxide (

    
     mechanism), ensuring the formation of the secondary alcohol.[1][2]
    
  • Procedure:

    • Dissolve the epoxide (15.0 g, 100 mmol) in IPA (150 mL).

    • Add Benzylamine (12.8 g, 120 mmol) slowly.

    • Reaction Conditions: Heat to mild reflux (60-70°C) for 4 hours.

    • Monitoring: HPLC or TLC.[1][2] The epoxide peak should vanish.[1][2]

  • Crystallization (Self-Validating Step):

    • Cool the mixture to 0°C.

    • Add concentrated HCl dropwise to precipitate the hydrochloride salt.[1][2]

    • Recrystallize from Ethanol/Ether to obtain high-purity white crystals.[1][2]

    • Melting Point Check: Target range 132–134°C (for HCl salt).

Synthesis Phenol Phenol (Starting Material) Intermediate 1,2-Epoxy-3-phenoxypropane (Glycidyl Ether) Phenol->Intermediate SN2 Substitution Epi Epichlorohydrin (Electrophile) Epi->Intermediate Base K2CO3 / Reflux Base->Intermediate Product 1-Benzylamino-3-phenoxy-propan-2-ol (Final Scaffold) Intermediate->Product Epoxide Ring Opening Benzylamine Benzylamine (Nucleophile) Benzylamine->Product IPA Isopropanol / 60°C IPA->Product

Caption: Step-wise synthesis pathway via the Epoxide Route.

Pharmacological Evaluation Protocols

Once synthesized, the compound must be profiled for affinity and functionality.[1][2]

Assay 1: Competitive Radioligand Binding (Affinity)

Purpose: Determine the


 (inhibition constant) of the compound for 

and

receptors.[2]
  • Membrane Source: HEK293 cells overexpressing human

    
    -AR or 
    
    
    
    -AR.[1]
  • Radioligand: [

    
    I]-Iodocyanopindolol (High affinity, non-selective).[1]
    
  • Protocol:

    • Incubate membrane preparations (5-10

      
      g protein) with radioligand (50 pM) and varying concentrations of the test compound (
      
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM

      
      .
      
    • Incubation: 90 minutes at 25°C.

    • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Analysis: Plot % Bound vs. Log[Concentration]. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.[1]
    • Expected Result: A

      
       in the low micromolar or high nanomolar range is expected.[1][2] The benzyl group typically confers slightly lower affinity than the isopropyl group (Propranolol) but higher lipophilicity.[1][2]
      
Assay 2: Functional cAMP Accumulation (Efficacy)

Purpose: Confirm if the compound is an antagonist, agonist, or inverse agonist.[1][2]

  • Principle:

    
    -ARs are 
    
    
    
    -coupled.[1] Agonism increases intracellular cAMP; antagonism blocks Isoproterenol-induced cAMP spikes.[1][2]
  • Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.[1]

  • Steps:

    • Stimulate cells with

      
       concentration of Isoproterenol (agonist).[1][2]
      
    • Co-treat with increasing doses of 1-Benzylamino-3-phenoxy-propan-2-ol.[1]

    • Readout: A decrease in cAMP signal confirms antagonism .[1][2]

    • Schild Analysis: Perform the assay at multiple fixed concentrations of the antagonist to determine

      
       (measure of antagonist potency).[2]
      

Physicochemical Properties & SAR Data[1][2][3][5][6]

The following table summarizes the expected properties of the benzyl derivative compared to the standard Propranolol.

Property1-Benzylamino-3-phenoxy-propan-2-olPropranolol (Standard)Implication
LogP (Lipophilicity) ~2.6 - 2.93.0 - 3.4Benzyl derivative is slightly less lipophilic than the naphthyl-isopropyl system but still CNS active.[1]
pKa (Amine) ~9.29.4High basicity ensures protonation at physiological pH (required for Asp113 binding).[2]
Steric Bulk (Tail) High (Benzyl)Medium (Isopropyl)The benzyl group requires a larger hydrophobic pocket; may show selectivity for specific receptor conformations.[1]
Metabolic Stability ModerateLow (First-pass effect)Benzyl group is susceptible to dealkylation by CYP enzymes.[1]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[1][2]

  • Toxicity: Like all beta-blockers, overdose can cause bradycardia and hypotension.[1][2]

  • Storage: Store the HCl salt at room temperature, desiccated. The free base is an oil and prone to oxidation; store under nitrogen at -20°C.[1][2]

References

  • Beta-Adrenergic Receptor Structure-Activity Relationships

    • Source: Smith, L. H. (1978).[1][2] "Beta-adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido)alkyl]amino]-2-propanols." Journal of Medicinal Chemistry.

    • URL:[Link]

  • Synthesis of Aryloxypropanolamines

    • Source: "Synthesis of 1-chloro-3-phenoxy-2-propanol and subsequent aminolysis." PrepChem Protocols.
    • URL:[Link]

  • Pharmacological Profiling of Beta-Blockers

    • Source: Baker, J. G. (2005).[1][2] "The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors."[1] British Journal of Pharmacology.[1][2]

    • URL:[Link]

  • Lipophilicity and CNS Penetration

    • Source: Cruickshank, J. M. (1980).[1][2] "The clinical importance of cardioselectivity and lipophilicity in beta blockers." American Heart Journal.[1][2]

    • URL:[Link]

Sources

Method

Application Note: Handling, Storage, and Experimental Protocols for 1-Benzylamino-3-phenoxy-propan-2-ol

Abstract & Compound Overview 1-Benzylamino-3-phenoxy-propan-2-ol is a pharmacologically significant scaffold belonging to the aryloxypropanolamine class.[1][2] Structurally homologous to clinically established -adrenergi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Overview

1-Benzylamino-3-phenoxy-propan-2-ol is a pharmacologically significant scaffold belonging to the aryloxypropanolamine class.[1][2] Structurally homologous to clinically established


-adrenergic receptor antagonists (e.g., Propranolol, Bevantolol), this compound serves as a critical research tool in Structure-Activity Relationship (SAR) studies targeting 

-adrenergic receptors and voltage-gated sodium channels (

).[1]

Unlike commercial beta-blockers which typically feature N-isopropyl or N-tert-butyl substituents, the N-benzyl moiety in this compound imparts distinct lipophilicity and steric characteristics, influencing its binding kinetics and membrane partitioning.[1] This guide provides authoritative protocols for the handling, solubilization, and storage of this compound to ensure experimental reproducibility.

Physicochemical Profile (Predicted/Class-Typical)
PropertyValue / CharacteristicRelevance
Molecular Formula

Stoichiometry for molarity calculations.[1][2]
Molecular Weight ~257.33 g/mol Calculation of stock concentrations.[2]
pKa (Basic) ~9.2 – 9.6 (Amine)Ionization state at physiological pH (mostly protonated).[1][2]
LogP ~2.5 – 2.8Moderate lipophilicity; requires organic co-solvent.[2]
Solubility DMSO (>20 mg/mL), EthanolPoor aqueous solubility in neutral form.[2]
Physical State Viscous Liquid (Free Base) or Solid (HCl Salt)Handling differs by form (weighing vs. pipetting).[1][2]

Safety & Handling Guidelines (HSE)

Hazard Classification: Although specific toxicological data may be limited, treat as a Potent Bioactive Compound (OEB 3 equivalent).[2] It is a structural analog of potent anti-arrhythmic and anti-hypertensive agents.[2]

  • Target Organ Toxicity: Potential cardiovascular effects (bradycardia, hypotension) upon systemic absorption.[2]

  • Irritation: The secondary amine and phenoxy ether functionalities are potential skin and eye irritants.[2]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95/P2 respirator minimum; work within a certified Fume Hood.[1][2]

  • Dermal: Double nitrile gloves (0.11 mm min.[2] thickness).

  • Ocular: Chemical splash goggles.[2]

Storage & Stability Protocol

The stability of 1-Benzylamino-3-phenoxy-propan-2-ol is compromised by oxidative deamination and hygroscopicity (especially if in salt form).[1]

Protocol S-1: Long-Term Storage[1]
  • Temperature: Store at -20°C .

  • Container: Amber glass vials with Teflon-lined screw caps to prevent UV degradation and solvent leaching.

  • Atmosphere: Flush headspace with Argon or Nitrogen before sealing to minimize oxidation of the secondary amine.[2]

  • Desiccation: Store secondary containment within a desiccator to prevent hydrolysis or caking.[2]

Protocol S-2: Freeze-Thaw Management[1]
  • Limit: Maximum 3 freeze-thaw cycles.

  • Aliquot Strategy: Upon first thaw, solubilize and aliquot into single-use volumes to avoid repeated temperature stress.[1][2]

Solubilization & Preparation Protocols

Protocol P-1: Preparation of 10 mM Stock Solution

Target Concentration: 10 mM Solvent: 100% DMSO (Molecular Biology Grade)[1][2]

Step-by-Step Procedure:

  • Calculate Mass: For 1 mL of 10 mM stock, weigh 2.57 mg of the compound.[2]

    • Note: If using the Hydrochloride salt (

      
      ), weigh 2.94 mg .[2]
      
  • Solvent Addition: Add 1 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates persist, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: If used for cell culture, filter through a 0.22

    
     PTFE (hydrophobic) syringe filter.[2] Do not use Nylon filters as they may bind the drug.[1][2]
    
Protocol P-2: Working Solution (Aqueous Buffer)

Target: Dilution to 10


 for assay.[2]
  • Buffer Selection: Use PBS (pH 7.[2]4) or HEPES. Avoid borate buffers which can complex with the hydroxyl group.[2]

  • Dilution Method:

    • Add stock solution dropwise to the vortexing buffer.[2]

    • Critical: Keep final DMSO concentration

      
       to avoid solvent artifacts in biological assays.
      

Visualizing the Workflow

The following diagram illustrates the logical flow from storage to experimental application, emphasizing critical control points (CCP) for stability.

StorageProtocol RawMaterial Raw Compound (1-Benzylamino-3-phenoxy-propan-2-ol) Storage Storage Condition -20°C | Desiccated | Dark RawMaterial->Storage Upon Receipt StockPrep Stock Preparation 10 mM in 100% DMSO Storage->StockPrep Thaw (RT) QC_Check Visual QC Clear? No Precipitate? StockPrep->QC_Check QC_Check->StockPrep Fail (Sonicate) Aliquot Aliquot & Refreeze Single-use vials @ -20°C QC_Check->Aliquot Pass WorkingSol Working Solution Dilute 1:1000 in PBS (Final: 10 µM, 0.1% DMSO) Aliquot->WorkingSol Experiment Day Assay Biological Assay (Receptor Binding / Cell Viability) WorkingSol->Assay

Figure 1: Critical path for handling 1-Benzylamino-3-phenoxy-propan-2-ol to maintain structural integrity and assay validity.

Experimental Application: In Vitro -Receptor Binding Setup

This compound is often used to displace radioligands (e.g.,


-CGP12177) in competitive binding assays.[1][2]
Protocol E-1: Competitive Binding Assay Setup

Objective: Determine


 of 1-Benzylamino-3-phenoxy-propan-2-ol against 

-AR.
  • Cell Line: HEK293 overexpressing human

    
    -AR.
    
  • Incubation Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.4.
    
  • Procedure:

    • Prepare a 7-point dilution series of the compound (1 nM to 10

      
      ) from the DMSO stock.[1][2]
      
    • Add 50

      
       of diluted compound to 96-well plate.
      
    • Add 50

      
       of radioligand (
      
      
      
      concentration).[2]
    • Add 100

      
       of membrane suspension.[2]
      
    • Incubate 90 mins at 25°C.

    • Terminate by rapid filtration over GF/B filters.[2]

References

  • Bhatt, L. K., Nandakumar, K., Bodhankar, S. L., Bansal, J., & Piplani, P. (2007).

    
    -Blocking activity of PP-34, a newly synthesized aryloxypropanolamine derivative, and its cardioprotective effect against ischaemia/reperfusion injury in laboratory animals. Journal of Pharmacy and Pharmacology, 59(3), 363-370.[2] 
    
  • Baker, J. G. (2005).[2] The selectivity of

    
    -adrenoceptor antagonists for the human 
    
    
    
    ,
    
    
    and
    
    
    adrenoceptors. British Journal of Pharmacology, 144(3), 317-322.[2]
  • PubChem. (2025).[2][3][4][5] Compound Summary: Aryloxypropanolamine derivatives. National Library of Medicine.[2]

  • TCI Chemicals. (2024).[2] General Handling of Amines and Phenoxy-derivatives Safety Data Sheet.

Sources

Application

Application Note: Pharmacological Profiling of 1-Benzylamino-3-phenoxy-propan-2-ol

Executive Summary 1-Benzylamino-3-phenoxy-propan-2-ol represents a core pharmacophore of the aryloxypropanolamine class, structurally homologous to established non-selective -adrenergic receptor ( -AR) antagonists such a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzylamino-3-phenoxy-propan-2-ol represents a core pharmacophore of the aryloxypropanolamine class, structurally homologous to established non-selective


-adrenergic receptor (

-AR) antagonists such as propranolol. In drug development, this scaffold is frequently investigated for its potential to modulate sympathetic nervous system activity, specifically for anti-arrhythmic (Class II) and cardioprotective indications.

This guide details the cell culture techniques required to validate the biological activity of this compound. Unlike standard small molecule screening, testing this lipophilic amine requires specific attention to receptor competition kinetics and cardiomyocyte-specific toxicity . The protocols below prioritize the quantification of functional antagonism against


-adrenergic agonists (e.g., Isoproterenol) using live-cell signaling assays.

Mechanism of Action & Rationale

The primary hypothesis for testing this compound is competitive antagonism at the


 and 

adrenergic receptors. Under normal physiological conditions, catecholamines (epinephrine/norepinephrine) bind to these GPCRs, activating

proteins, which stimulate Adenylyl Cyclase (AC) to produce cAMP.

Experimental Logic: To prove the compound is an antagonist, we must demonstrate that it dose-dependently inhibits the cAMP spike induced by a known agonist.

Visual: Competitive Antagonism Pathway

BetaSignaling Agonist Agonist (Isoproterenol) Receptor Beta-Adrenergic Receptor (GPCR) Agonist->Receptor Activates Antagonist Test Compound (1-Benzylamino...) Antagonist->Receptor Blocks Gs Gs Protein Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP Synthesizes Response Cellular Response (Beat Rate/PKA) cAMP->Response Triggers

Caption: Competitive binding dynamic at the


-AR interface. The test compound prevents Gs-coupling, thereby silencing the downstream cAMP cascade.

Cell Model Selection

Choosing the correct cellular context is critical for distinguishing between non-specific membrane effects and true receptor pharmacology.

Cell LineTypeRationale for Use
HEK293 (Transfected) Human Embryonic KidneyPrimary Screen. Low endogenous receptor background allows for clean overexpression of

or

ARs to determine selectivity.
H9c2 Rat Myoblast (Cardiac)Toxicity & Native Function. Expresses cardiac-specific ion channels and native adrenergic receptors. Ideal for safety profiling.
hiPSC-CMs Human iPSC CardiomyocytesTranslational Validation. Spontaneously beating cells allow for phenotypic readouts (beat rate reduction) verifying Class II anti-arrhythmic activity.

Reagent Preparation (Critical)

1-Benzylamino-3-phenoxy-propan-2-ol is highly lipophilic due to the benzyl and phenoxy rings. Improper solubilization will lead to micro-precipitation in aqueous media, causing false-negative toxicity results.

  • Stock Solution: Dissolve 10 mg of compound in 1 mL of 100% DMSO (anhydrous) to create a high-concentration stock (approx. 30-40 mM depending on MW). Vortex for 2 minutes.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute the stock into culture media immediately prior to use. Ensure the final DMSO concentration never exceeds 0.1% (v/v) to avoid solvent toxicity.

Protocol 1: Functional cAMP Antagonist Assay

Objective: Determine the IC50 of the compound against a fixed concentration of Isoproterenol.

Materials
  • Cells: HEK293 stably expressing

    
    -AR.
    
  • Sensor: GloSensor™ cAMP Reagent (Promega) or FRET-based cAMP biosensor.

  • Agonist: Isoproterenol (prepare 10 µM stock).

  • Buffer: HBSS + 20 mM HEPES (pH 7.4) + 500 µM IBMX (Phosphodiesterase inhibitor to prevent cAMP degradation).

Step-by-Step Methodology
  • Seeding: Plate HEK293 cells (20,000 cells/well) in a white-walled 96-well plate. Incubate 24h to reach 80% confluency.

  • Equilibration: Remove media and wash 1x with HBSS. Add 90 µL of Equilibration Buffer (containing the cAMP luminescent substrate). Incubate for 2 hours at room temperature (protected from light) to establish baseline luminescence.

  • Pre-Treatment (Antagonist Mode): Add 10 µL of the Test Compound at varying concentrations (0.1 nM to 10 µM, log scale) to the wells.

    • Control A: Vehicle only (0% inhibition).

    • Control B: Known blocker (e.g., Propranolol 1 µM).

    • Incubate: 15 minutes at 37°C.

  • Stimulation: Inject Isoproterenol into all wells to a final concentration of EC80 (typically 1-10 nM). This stimulates the receptor to 80% of its max capacity.

  • Measurement: Immediately read luminescence (RLU) on a plate reader in kinetic mode (every 2 minutes for 30 minutes).

  • Analysis:

    • Calculate the Area Under the Curve (AUC) for the kinetic trace.

    • Normalize data: Vehicle + Iso = 100% Activity; Vehicle (No Iso) = 0% Activity.

    • Plot % Inhibition vs. Log[Compound] to derive the IC50 .

Protocol 2: Cardiomyocyte Cytotoxicity (MTT Assay)

Objective: Ensure the compound does not cause non-specific cell death at pharmacological doses.

Experimental Workflow

Cytotoxicity Start Seed H9c2 Cells (5k/well) Treat Add Compound (0.1 - 100 µM) Start->Treat Incubate Incubate 24-48 Hours @ 37°C, 5% CO2 Treat->Incubate Wash Wash PBS x2 Incubate->Wash Reagent Add MTT Reagent (0.5 mg/mL) Wash->Reagent Formazan Incubate 4h (Formazan Crystals Form) Reagent->Formazan Solubilize Add DMSO Dissolve Crystals Formazan->Solubilize Read Measure Absorbance @ 570 nm Solubilize->Read

Caption: Standardized workflow for assessing metabolic viability in cardiac myoblasts.

Methodology
  • Seeding: Seed H9c2 cells at 5,000 cells/well in DMEM + 10% FBS. Allow 24h attachment.

  • Dosing: Replace media with serum-free media containing the test compound (Range: 1 µM – 100 µM).

    • Note: Serum proteins can bind lipophilic drugs, shifting the potency. Serum-free dosing provides a more accurate intrinsic toxicity measure.

  • Incubation: Incubate for 24 hours.

  • Development: Add MTT reagent. Healthy mitochondria will convert yellow MTT to purple formazan.

  • Quantification: Solubilize crystals in DMSO and read OD at 570 nm.

  • Threshold: A compound is generally considered "cytotoxic" if cell viability drops below 80% at concentrations

    
     the therapeutic IC50.
    

Data Analysis & Interpretation

Calculation of Ki (Binding Affinity)

While the functional assay gives you the IC50, the true binding affinity (


) is calculated using the Cheng-Prusoff Equation , which corrects for the competition with the agonist:


  • 
    :  Derived from your cAMP assay.
    
  • 
    :  Concentration of Isoproterenol used (e.g., 10 nM).
    
  • 
    :  The potency of Isoproterenol alone (determined in a separate run).
    
Expected Results
  • Potent Antagonist: IC50 in the low nanomolar range (1-100 nM).

  • Partial Agonist: If the compound alone (without Isoproterenol) causes a slight increase in cAMP (10-30% of max), it is a partial agonist, not a pure antagonist.

  • Membrane Stabilizer: If toxicity (MTT) appears at concentrations near the IC50, the compound likely possesses "Quinidine-like" membrane stabilizing effects, common in aryloxypropanolamines.

References

  • Bhatt, L. K., et al. (2007).[1] "

    
    -Blocking activity of PP-34, a newly synthesized aryloxypropanolamine derivative, and its cardioprotective effect against ischaemia/reperfusion injury."[1][2] Journal of Pharmacy and Pharmacology. 
    
  • Baker, J. G. (2005). "The selectivity of

    
    -adrenoceptor antagonists at the human 
    
    
    
    and
    
    
    adrenoceptors." British Journal of Pharmacology.
  • Promega Corporation. "GloSensor™ cAMP Assay Protocol." Technical Manual.

  • Motulsky, H. J., & Neubig, R. R. (2010). "Analyzing binding data." Current Protocols in Neuroscience.

Sources

Method

Application Note &amp; Protocol: Preparation of Stock Solutions of 1-Benzylamino-3-phenoxy-propan-2-ol

Abstract This document provides a comprehensive, field-proven guide for the preparation, handling, and storage of stock solutions of 1-Benzylamino-3-phenoxy-propan-2-ol. The protocols herein are designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven guide for the preparation, handling, and storage of stock solutions of 1-Benzylamino-3-phenoxy-propan-2-ol. The protocols herein are designed for researchers, scientists, and professionals in drug development, emphasizing scientific integrity, safety, and experimental reproducibility. The methodologies are grounded in established principles of solution chemistry and laboratory best practices, explaining the causality behind each experimental choice to ensure robust and reliable results.

Introduction & Scientific Background

1-Benzylamino-3-phenoxy-propan-2-ol is an amino alcohol derivative. Compounds within this structural class, characterized by a propan-2-ol backbone with amine and phenoxy substituents, often serve as key intermediates or building blocks in the synthesis of biologically active molecules, particularly in the development of pharmaceuticals.[1] The presence of both an amino group and a hydroxyl group allows for hydrogen bonding, influencing its physicochemical properties like solubility.[1]

Accurate and consistent preparation of stock solutions is the foundational step for any subsequent in vitro or in vivo experimentation. Errors in concentration, improper dissolution, or degradation of the compound can lead to significant experimental artifacts and lack of reproducibility.[2][3] This guide establishes a self-validating protocol to mitigate these risks.

Physicochemical & Safety Data

A thorough understanding of the compound's properties is critical for safe handling and effective solution preparation. While specific experimental data for 1-Benzylamino-3-phenoxy-propan-2-ol is not widely published, we can infer its properties from structurally similar compounds and general chemical principles.

Table 1: Physicochemical Properties of Structurally Related Propanolamines

Property Value / Observation Source / Rationale
Molecular Formula C₁₆H₁₉NO₂ Calculated
Molecular Weight 257.33 g/mol Calculated
Physical Form Likely a solid or viscous liquid at room temperature. Based on similar amino alcohol compounds.[1]
Solubility Profile Expected to have low aqueous solubility and higher solubility in organic solvents like DMSO, DMF, and ethanol. The benzyl and phenoxy groups are hydrophobic, while the amine and hydroxyl groups add polarity.[1]

| pKa (Basic Apparent) | Estimated ~5.14 | Based on the structurally related compound 2-Propanol, 1-[(3-aminophenyl)amino]-3-phenoxy-.[4] |

Critical Safety & Handling Precautions

As a research chemical, 1-Benzylamino-3-phenoxy-propan-2-ol should be handled with care. Safety Data Sheets (SDS) for analogous compounds indicate potential hazards.

  • Hazard Statements: May cause skin, eye, and respiratory irritation.[5][6] Some related compounds are noted as causing severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][6][7]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[5][8] Avoid contact with skin and eyes.[5] Wash hands thoroughly after handling.[6]

  • Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste.

Core Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol details the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for non-polar compounds in biological research. The principles can be adapted for other solvents and concentrations.

Rationale for Methodological Choices
  • Solvent Selection: DMSO is chosen for its high solubilizing capacity for a wide range of organic molecules and its miscibility with aqueous media used in most biological assays.

  • Molar Concentration: Preparing solutions on a molar basis (moles per liter) is the standard for ensuring stoichiometric accuracy in experiments, as opposed to weight/volume percentages.[2][9][10]

  • Gravimetric Measurement: Using a precise analytical balance for the initial measurement of the solid compound is the most accurate method for achieving a target concentration.[3]

  • Aliquoting & Storage: Aliquoting the stock solution into single-use volumes prevents degradation from repeated freeze-thaw cycles and minimizes the risk of contamination.[11][12]

Required Materials & Equipment
  • 1-Benzylamino-3-phenoxy-propan-2-ol (solid)

  • Anhydrous, molecular biology grade DMSO

  • Analytical balance (readable to 0.1 mg)

  • Calibrated micropipettes

  • Glass vial with a PTFE-lined screw cap[12]

  • Vortex mixer

  • Cryo-safe, sterile polypropylene microcentrifuge tubes for aliquots

Step-by-Step Methodology

Step 1: Molar Mass Calculation First, determine the precise amount of compound needed. The formula for calculating the mass required for a specific molarity and volume is: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) [10]

  • For a 10 mM stock solution in 1 mL (0.001 L):

    • Mass (mg) = (10 mmol/L) × (0.001 L) × (257.33 g/mol ) × (1000 mg/g)

    • Mass = 2.57 mg

Step 2: Weighing the Compound

  • Place a clean, empty glass vial on the analytical balance and tare its weight.

  • Carefully add 1-Benzylamino-3-phenoxy-propan-2-ol to the vial until the balance reads approximately 2.57 mg. Record the exact mass.

    • Expert Insight: It is more accurate to record the actual mass (e.g., 2.61 mg) and recalculate the final concentration than to struggle to weigh the exact target mass.

Step 3: Dissolution

  • Using a calibrated pipette, add the calculated volume of DMSO to the vial. For the mass recorded in the previous step (e.g., 2.61 mg), the volume of DMSO needed is calculated as:

    • Volume (mL) = [Mass (mg) / MW ( g/mol )] / Molarity (mmol/mL)

    • Volume (mL) = [2.61 mg / 257.33 g/mol ] / 0.010 mmol/mL = 1.014 mL

  • Secure the cap tightly on the vial.

  • Vortex the solution vigorously for 1-2 minutes.

  • Visually inspect the solution against a light source to ensure all solid particles have completely dissolved. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.

Step 4: Labeling and Aliquoting

  • Clearly label the primary stock vial with the compound name, exact final concentration, solvent, preparation date, and your initials.[13]

  • To prevent degradation from multiple freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile polypropylene tubes.[12]

  • Label each aliquot tube accordingly.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_storage Finalization & Storage calc 1. Calculate Mass (Target: 2.57 mg for 10 mM) weigh 2. Weigh Compound (Record actual mass) calc->weigh add_solvent 3. Add DMSO (Calculate precise volume) weigh->add_solvent dissolve 4. Dissolve (Vortex / Sonicate) add_solvent->dissolve label_stock 5. Label Primary Stock dissolve->label_stock Ensure Complete Dissolution aliquot 6. Aliquot into Tubes label_stock->aliquot store 7. Store at -20°C (Protect from light) aliquot->store

Caption: Workflow for preparing a 10 mM stock solution.

Storage and Stability

Proper storage is crucial to maintain the integrity of the stock solution over time.

Table 2: Recommended Storage Conditions

Parameter Condition Rationale
Temperature -20°C or lower Low temperatures slow down chemical degradation processes. For long-term storage, -80°C is preferable.[3]
Container Glass vial with PTFE-lined cap for primary stock; polypropylene tubes for aliquots. Prevents solvent evaporation and leaching of plastics. PTFE provides a superior seal.[12]
Light Store in the dark (e.g., in a freezer box). Protects the compound from potential photodecomposition.[3]

| Atmosphere | Anhydrous conditions | DMSO is hygroscopic; repeated exposure to moist air can introduce water, potentially affecting compound stability and solubility. |

Stability: While specific stability data is unavailable, it is best practice to prepare fresh stock solutions every 2-3 months or to validate the concentration of older stocks before critical experiments.[3] Avoid more than 1-2 freeze-thaw cycles for any given aliquot.

Dilution Protocol: Preparing a Working Solution

Stock solutions are rarely used directly; they are diluted to a final working concentration in an appropriate assay buffer. The dilution calculation is governed by the formula M₁V₁ = M₂V₂ .[14]

Dilution Workflow Diagram

G stock Stock Solution (M₁ = 10 mM) calc Calculate V₁ V₁ = (M₂ * V₂) / M₁ pipette Pipette V₁ of Stock calc->pipette Determines volume mix Mix Thoroughly (Vortex) pipette->mix buffer Assay Buffer (Volume = V₂ - V₁) buffer->mix working Working Solution (M₂ = Target Conc.) mix->working

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 1-Benzylamino-3-phenoxy-propan-2-ol

Executive Summary & Molecule Analysis User Query: "I am observing precipitation of 1-Benzylamino-3-phenoxy-propan-2-ol when diluting my DMSO stock into PBS (pH 7.4). How can I maintain solubility for my biological assays...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

User Query: "I am observing precipitation of 1-Benzylamino-3-phenoxy-propan-2-ol when diluting my DMSO stock into PBS (pH 7.4). How can I maintain solubility for my biological assays?"

Technical Diagnosis: The solubility issues you are encountering stem from the physicochemical conflict between the molecule's lipophilic aromatic domains and its ionizable amine center.

  • Structural Analysis: The molecule consists of two hydrophobic "anchors" (the benzyl ring and the phenoxy ring) linked by a propanolamine chain.

  • pKa Context: The secondary amine typically exhibits a pKa in the range of 9.0 – 9.6 . At physiological pH (7.4), a significant fraction of the molecule exists as the uncharged free base, which has poor aqueous solubility due to the dominance of the aromatic rings (LogP ~2.0–2.5).

  • The "Crash-Out" Effect: When you dilute a DMSO stock into a neutral buffer (PBS), the solvent power drops, and the pH forces the molecule into its hydrophobic free-base form, causing immediate precipitation.[1]

Troubleshooting Modules

Module A: pH Manipulation (The "Proton Switch")

Best for: Chemical synthesis, non-biological assays, or acidic stock preparation.

The Mechanism: To dissolve this molecule in water, you must protonate the secondary amine to form a cationic salt. This increases the polarity significantly, overcoming the hydrophobicity of the benzyl and phenoxy groups.

Protocol: In Situ Salt Formation

  • Weighing: Weigh the desired amount of 1-Benzylamino-3-phenoxy-propan-2-ol (Free Base).[1]

  • Acid Selection: Use 0.1 M Hydrochloric Acid (HCl) or Tartaric Acid. Avoid sulfuric acid as it may cause degradation.[1]

  • Titration: Add the acid dropwise to the solid while vortexing.[1]

    • Target Stoichiometry: 1.1 equivalents of acid per 1 equivalent of compound.

  • Dilution: Once dissolved, dilute with water to the target concentration.

  • pH Check: Ensure the final pH is < 6.0 . If the pH rises above 7.0, the free base will reprecipitate.

Critical Note: If your assay cannot tolerate acidic pH, do not use this method alone. Proceed to Module B or C.

Module B: Co-solvent Engineering (The "Golden Triangle")

Best for: In vitro cell-based assays where pH must remain neutral.[1]

The Mechanism: Water alone cannot solvate the hydrophobic rings. We use a "bridge" solvent system to lower the dielectric constant of the media.

Protocol: The DMSO/PEG/Water System Do not use 100% DMSO stocks directly into PBS.[1] Use an intermediate dilution step.

StepComponentVolume (for 1 mL Stock)Function
1 DMSO (Anhydrous) 100 µLPrimary solvent for the hydrophobic rings.[1]
2 PEG-400 400 µLInterface stabilizer; prevents precipitation upon water contact.[1]
3 Water/Saline 500 µLDiluent (Add last, dropwise, with vortexing).

Usage Limit:

  • Cell Culture: The final concentration of DMSO in the well must be < 0.5% (v/v) , ideally < 0.1% , to avoid solvent toxicity [1].[2]

  • Calculation: If your stock is 10 mM, a 1:1000 dilution yields 10 µM in the assay with 0.1% DMSO.

Module C: Cyclodextrin Complexation (The "Trojan Horse")

Best for: In vivo studies (IV/IP injection) or sensitive primary cell cultures.

The Mechanism: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a toroidal "bucket."[1] The hydrophobic benzyl/phenoxy rings of your compound insert into the bucket's non-polar cavity, while the bucket's hydrophilic exterior keeps the complex soluble in water [2].

Protocol: HP-β-CD Formulation

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1] Stir until clear.

  • Compound Addition: Add the solid 1-Benzylamino-3-phenoxy-propan-2-ol to the vehicle.

  • Energy Input: Sonicate for 20–30 minutes at room temperature.

    • Visual Check: The solution should turn from cloudy to clear.[1]

  • Filtration: Sterilize using a 0.22 µm PVDF filter.[1]

Why this works: This method shields the hydrophobic rings from the aqueous environment, preventing precipitation even at neutral pH.

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.

SolubilizationStrategy Start Start: Define Application IsBiological Is the assay biological? Start->IsBiological IsInVivo Is it In Vivo (Animal)? IsBiological->IsInVivo Yes (Cells/Animals) IsAcidTolerant Can the system tolerate pH < 6? IsBiological->IsAcidTolerant No (Chemistry/Analysis) MethodCosolvent Method B: DMSO/PEG Cosolvent (Limit DMSO < 0.1%) IsInVivo->MethodCosolvent No (In Vitro) MethodCyclo Method C: Cyclodextrin Complex (20% HP-beta-CD) IsInVivo->MethodCyclo Yes (Avoids Solvent Toxicity) MethodSalt Method A: Acid/Salt Formation (HCl Titration) IsAcidTolerant->MethodSalt Yes IsAcidTolerant->MethodCosolvent No

Figure 1: Decision tree for selecting the optimal solubilization strategy based on assay tolerance and pH constraints.

Frequently Asked Questions (FAQ)

Q1: I see a precipitate immediately after adding my DMSO stock to the cell media. Why? A: This is the "Solvent Shift" effect. Your compound is soluble in DMSO but insoluble in water at pH 7.[1]4. When the DMSO is diluted (e.g., 1:1000), the solvent power collapses, and the neutral pH forces the amine to de-protonate.

  • Fix: Use the Module C (Cyclodextrin) method or ensure you pre-dilute into an intermediate solvent (like PEG-400) before adding to media.[1]

Q2: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is less toxic than DMSO but has a higher volatility, which can change concentrations over time in open wells. Ethanol tolerance in cells is typically lower (< 0.1%) than DMSO.[1]

Q3: Is the compound stable in acidic solution (Method A)? A: Generally, yes. The ether linkage (phenoxy) and secondary amine are stable in dilute acid (0.1 M HCl) at room temperature. However, avoid heating in strong acids (> 1 M), as this could cleave the ether bond.

Q4: What is the maximum solubility I can expect? A:

  • PBS (pH 7.4): < 0.1 mg/mL (Poor)[1]

  • 0.1 M HCl (pH 1-2): > 10 mg/mL (Excellent)[1]

  • 20% HP-β-CD: ~ 2–5 mg/mL (Good)[1]

References

  • Yi, X., et al. (2017). "DMSO tolerance in cell culture assays: Cytotoxicity and solvent effects." Journal of Pharmacological and Toxicological Methods.

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (General reference for pKa-solubility profiles of lipophilic amines).

Sources

Optimization

Technical Support Center: Troubleshooting Cell Viability Assays with 1-Benzylamino-3-phenoxy-propan-2-ol

Introduction You are encountering unexpected low cell viability or inconsistent cytotoxicity data when assaying 1-Benzylamino-3-phenoxy-propan-2-ol (hereafter referred to as BAP ).[1] As a core pharmacophore for beta-adr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are encountering unexpected low cell viability or inconsistent cytotoxicity data when assaying 1-Benzylamino-3-phenoxy-propan-2-ol (hereafter referred to as BAP ).[1] As a core pharmacophore for beta-adrenergic antagonists (structurally related to Bevantolol), BAP presents a unique set of physicochemical and biological challenges.[1]

This molecule acts as a Cationic Amphiphilic Drug (CAD) .[1][2] Its lipophilic aromatic rings and ionizable amine group allow it to cross membranes easily but also predispose it to lysosomal trapping and non-specific membrane disruption.

This guide moves beyond basic cell culture hygiene to address the specific molecular behaviors of BAP that skew viability data.

Part 1: Physicochemical Troubleshooting (Solubility & Stability)

The Issue: "The Compound Crash"

Symptom: High variability between technical replicates; crystals observed at high concentrations; "noisy" absorbance data in MTT/MTS assays.

Root Cause: BAP is a lipophilic base (pKa ~9.4).[1] It is soluble in organic solvents (DMSO) but prone to microprecipitation when spiked directly into neutral pH cell culture media (pH 7.4), especially at concentrations >10 µM. The "crash" creates local hotspots of toxicity or removes the drug from solution, leading to false negatives or positives.

Protocol: The "Step-Down" Dilution Method

Do not add 100% DMSO stock directly to the cell well.[1] The high local concentration causes immediate protein denaturation and compound precipitation.

Recommended Workflow:

DilutionWorkflow Figure 1: Step-Down Dilution Strategy to prevent BAP microprecipitation. Stock 100mM Stock (100% DMSO) Inter 10x Intermediate (10% DMSO in Media) Stock->Inter 1:10 Dilution (Vortex immediately) Final 1x Final Well (1% DMSO) Inter->Final 1:10 Dilution (Pre-warmed Media) Cells Cell Monolayer Final->Cells Add to Cells

Figure 1: Step-Down Dilution Strategy to prevent BAP microprecipitation.

Critical Checkpoints:

  • DMSO Limit: Ensure final DMSO concentration is <0.5% (v/v). BAP requires DMSO, but DMSO itself induces differentiation or apoptosis in sensitive lines (e.g., HL-60, neuronal cells) [1].[1]

  • Visual Inspection: Before adding to cells, hold the intermediate dilution plate up to a light source. Cloudiness indicates precipitation.[1]

Part 2: Biological Mechanisms (The "False Positive")

The Issue: Lysosomal Trapping (Vacuolization)

Symptom: Cells appear "foamy" or full of holes (vacuoles) under phase-contrast microscopy before they detach or die.[1] Viability drops sharply at a specific threshold.[1]

Root Cause: The CAD Effect BAP is a Cationic Amphiphilic Drug. It diffuses into lysosomes (pH ~4.[1]5) where it becomes protonated and trapped (Ion Trapping).[1] This accumulation draws water in, swelling the lysosome. Eventually, the lysosome bursts (Lysosomal Membrane Permeabilization - LMP), releasing cathepsins that trigger non-specific necrosis or apoptosis [2].[1]

Is this "Real" Toxicity?

  • Yes: If you are studying hepatotoxicity or general safety.[1]

  • No: If you are screening for specific beta-adrenergic antagonism.[1] This is an off-target physicochemical effect.[1]

Mechanism Diagram: Lysosomotropism

LysosomeTrap Figure 2: Mechanism of Lysosomal Trapping (CAD Effect) leading to non-specific toxicity. Extracellular Extracellular Space (pH 7.4) BAP_Uncharged BAP (Uncharged) Lipophilic Extracellular->BAP_Uncharged Add Drug Cytosol Cytosol (pH 7.2) Lysosome Lysosome (pH 4.5) Cytosol->Lysosome Diffusion BAP_Charged BAP-H+ (Charged) Trapped Lysosome->BAP_Charged Protonation (pH < pKa) BAP_Uncharged->Cytosol Diffusion BAP_Charged->Lysosome Cannot Escape Swelling Osmotic Swelling (Vacuolization) BAP_Charged->Swelling Accumulation LMP Lysosomal Rupture (Cathepsin Release) Swelling->LMP Death Cell Death (Necrosis/Apoptosis) LMP->Death

Figure 2: Mechanism of Lysosomal Trapping (CAD Effect) leading to non-specific toxicity.[2][3][4][5][6][7][8][9][10][11][12]

Diagnostic Experiment: Co-treat cells with Bafilomycin A1 (a V-ATPase inhibitor) at low nanomolar concentrations.[1] Bafilomycin raises lysosomal pH.[1] If BAP toxicity is reduced in the presence of Bafilomycin, the mechanism is lysosomal trapping (artifactual/off-target) rather than specific receptor engagement [3].

Part 3: Assay Interference & Artifacts

The Issue: Metabolic Assay Interference

Symptom: MTT/MTS assays show low viability, but visual inspection shows intact cells; OR, viability looks high, but cells are dead.

Root Cause:

  • Mitochondrial Uncoupling: Beta-blocker analogs can act as mitochondrial uncouplers.[1] Tetrazolium assays (MTT, MTS, WST-1) rely on mitochondrial dehydrogenase activity.[1] If BAP slows mitochondrial metabolism without killing the cell immediately, MTT will report "dead" cells (False Positive).

  • Reductive Chemistry: Secondary amines can occasionally directly reduce tetrazolium salts (False Negative), though less common with this specific structure.[1]

Solution: Orthogonal Assay Validation

Do not rely on a single readout.[1] Switch to an assay that measures a different parameter.

Assay TypeMechanismBAP CompatibilityRecommendation
MTT/MTS Mitochondrial ActivityLow (Metabolic interference risk)Avoid for primary screen.[1]
CellTiter-Glo ATP QuantitationHigh (Direct cell health marker)Recommended. ATP drops rapidly only upon real death.[1]
LDH Release Membrane IntegrityMedium Good for confirming necrosis, but misses early apoptosis.[1]
Trypan Blue Dye ExclusionHigh Essential for visual confirmation of automated data.[1]

Part 4: Specific Biological Sensitivity

The Issue: On-Target Beta-Blockade

Symptom: Toxicity is highly cell-line dependent (e.g., toxic to cardiomyocytes or specific cancer lines, but safe for fibroblasts).[1]

Root Cause: BAP is a beta-blocker intermediate.[1] If your cell line expresses


 or 

adrenergic receptors (e.g., A549 lung cancer cells, cardiomyocytes), BAP may induce apoptosis via the mitochondrial (intrinsic) pathway by inhibiting cAMP/PKA signaling [4].

Troubleshooting Steps:

  • Check Receptor Status: Verify if your cell line expresses Beta-Adrenergic Receptors (ADRB1/ADRB2) using Western Blot or qPCR.[1]

  • Serum Factors: Fetal Bovine Serum (FBS) contains catecholamines.[1] If you use charcoal-stripped serum, cells may be more sensitive to BAP because the baseline survival signaling from catecholamines is already removed.[1]

Summary: Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Crystals in media Solubility limit exceededUse "Step-Down" dilution; keep DMSO <0.5%.
Foamy/Vacuolated cells Lysosomal Trapping (CAD)Test with Bafilomycin A1; reduce concentration below 10 µM.[1]
MTT low, Cells look fine Mitochondrial suppressionSwitch to ATP assay (CellTiter-Glo).
High variance (SEM) Pipetting/Mixing errorVortex intermediate dilutions; use reverse pipetting for viscous DMSO.
Total cell death < 24h Acute necrosis/Membrane lysisDose is too high (likely >50 µM); check pH of final media.

References

  • Galvao, J. et al. (2014).[1] Unexpected low-dose toxicity of the universal solvent DMSO.[1] Archives of Toxicology. Link

  • Hallyburton, I. et al. (2024).[1] Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes.[2][12][13][14] Molecular Biology of the Cell. Link

  • Marceau, F. et al. (2012).[1] Cationic amphiphilic drugs and lysosomal toxicity.[1][2][12][13] Traffic. Link

  • Coelho, M. et al. (2016).[1] Immunological and pleiotropic effects of individual β-blockers and their relevance in cancer therapies. Taylor & Francis.[1] Link

  • Riss, T.L. et al. (2013).[1] Cell Viability Assays. Assay Guidance Manual (NCBI).[1] Link

Sources

Troubleshooting

Purification of 1-Benzylamino-3-phenoxy-propan-2-ol from crude reaction mixture

[1] Introduction: The Chemistry of Your Crude Mixture Welcome to the technical support hub. You are likely synthesizing 1-Benzylamino-3-phenoxy-propan-2-ol via the nucleophilic ring-opening of Phenyl Glycidyl Ether (PGE)...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Chemistry of Your Crude Mixture

Welcome to the technical support hub. You are likely synthesizing 1-Benzylamino-3-phenoxy-propan-2-ol via the nucleophilic ring-opening of Phenyl Glycidyl Ether (PGE) with Benzylamine .[1]

While this reaction is generally high-yielding, the "crude oil" you are holding is a complex mixture defined by competitive kinetics.[1] Your purification strategy must address three distinct species present in the flask:

  • The Target (Secondary Amine): The 1:1 adduct of PGE and Benzylamine.

  • The "Bis" Impurity (Tertiary Amine): Formed when your product competes with benzylamine to react with a second molecule of PGE.[1] This is the most persistent impurity.[1]

  • Unreacted Starting Materials: Excess benzylamine (often used to suppress bis-formation) and trace PGE.[1]

The following modules address specific purification challenges using self-validating protocols.

Module 1: Initial Workup & Phase Separation

Q: My crude reaction mixture is a viscous, dark oil. Standard extraction isn't cleaning it up.[1] What is happening?

A: You are likely trapping neutral impurities (PGE) or failing to remove the excess benzylamine. Because both your product and the starting benzylamine are bases, a simple acid wash will protonate both and drag them into the water, achieving no separation.

The Protocol: Modified Acid-Base Workup

  • Solvent Removal: First, remove the bulk of the reaction solvent and excess benzylamine via high-vacuum distillation (Rotavap at <5 mbar, 60°C). Benzylamine (b.p. 185°C) is volatile enough to be significantly reduced this way, whereas your product (MW ~257 g/mol ) is not.

  • Dissolution: Dissolve the residue in Ethyl Acetate (EtOAc) or Toluene .

  • The "Neutral" Wash (Critical Step):

    • Wash the organic phase with Water (removes salts/polar residues).

    • Extract the organic phase with 1M HCl (aq) .

    • Result: The Product and Benzylamine go into the Aqueous Layer (as HCl salts). Neutral impurities (unreacted PGE, oligomers) stay in the Organic Layer .

    • Action: Discard the organic layer (check TLC first).[1]

  • Recovery:

    • Basify the aqueous layer with 20% NaOH (cool in an ice bath; exotherm warning) until pH > 12.

    • Extract back into Dichloromethane (DCM) or EtOAc.[1]

    • Dry over

      
       and concentrate.
      

Visualizing the Logic:

WorkupLogic Crude Crude Reaction Mixture (Product, Benzylamine, PGE, Bis-Impurity) VacDist Vacuum Distillation (<5 mbar, 60°C) Crude->VacDist Remove Solvent/XS Amine Residue Residue Dissolved in EtOAc VacDist->Residue AcidExt Extract with 1M HCl Residue->AcidExt OrgLayer Organic Layer (Contains Neutral PGE) AcidExt->OrgLayer Neutrals AqLayer Aqueous Layer (Product-HCl + Benzylamine-HCl) AcidExt->AqLayer Amines Basify Basify (NaOH) & Extract w/ DCM AqLayer->Basify FinalOrg Semi-Pure Free Base Basify->FinalOrg

Caption: Separation logic distinguishing neutral impurities (PGE) from basic components (Product/Benzylamine).

Module 2: Crystallization & Salt Formation

Q: The oil obtained from Module 1 is still impure (contains bis-impurity).[1] It won't crystallize. What now?

A: Free-base amino alcohols are notoriously difficult to crystallize due to rotational freedom in the alkyl chain.[1] The industry standard is to form the Hydrochloride (HCl) or Oxalate salt.

The "Self-Validating" Salt Protocol:

  • Dissolve: Take your semi-pure oil (from Module 1) and dissolve it in a minimal amount of dry Ethanol or Isopropanol (IPA) .

  • Acidify: Add HCl in Dioxane (4M) or concentrated aqueous HCl dropwise.

    • Target: pH 2-3 (use wet pH paper).[1]

  • Precipitate:

    • Add Diethyl Ether or MTBE slowly until the solution turns cloudy.[1]

    • Cool to 0°C or -20°C overnight.[1]

  • Filtration: The white solid formed is your Product-HCl .[1]

    • Why this works: The "Bis-impurity" (tertiary amine) is much more lipophilic.[1] Its HCl salt often remains soluble in the ether/alcohol mix, while the target secondary amine salt precipitates.

Data Table: Solubility Profile for Recrystallization

Solvent SystemProduct-HCl SolubilityImpurity (Bis) SolubilityOutcome
Water HighLowPoor crystallization (oiling out)
Ethanol (Hot) HighHighDissolves everything
Ethanol (Cold) LowModerateGood crystallization
IPA/Ether Insoluble (Precipitates)SolubleBest purification

Module 3: Chromatography (The Fallback)

Q: I cannot form a solid salt, or I need the free base for the next step. How do I separate the "Bis" impurity on silica?

A: The "Bis" impurity is less polar than your target product (it has two lipophilic tails and no N-H donor).

TLC Guide:

  • Stationary Phase: Silica Gel 60 (

    
    ).
    
  • Mobile Phase: 5% Methanol in Dichloromethane (DCM) + 1% Triethylamine (TEA).[1]

    • Note: The TEA is mandatory to prevent the amine from "streaking" (tailing) on the acidic silica.

Separation Logic:

  • Top Spot (

    
    ):  Unreacted PGE (if any remains).[1]
    
  • Middle Spot (

    
    ):  Bis-alkylated impurity (Tertiary amine).[1]
    
  • Lower Spot (

    
    ): Target Product  (1-Benzylamino-3-phenoxy-propan-2-ol).[1]
    
  • Baseline: Benzylamine salts (if not removed in Module 1).

Tip: If the spots are too close, switch to Ethyl Acetate/Hexane (1:1) + 1% TEA .[1] The lower polarity helps separate the mono-alkylated product from the bis-alkylated byproduct.[1]

Module 4: Analytical Verification

Q: How do I confirm the structure and purity?

A: Use


-NMR to distinguish the mono-alkylated product from the bis-impurity.

Diagnostic Signals (


-NMR, 

, 400 MHz):
MoietyTarget (Secondary Amine)Bis-Impurity (Tertiary Amine)
Benzylic

Singlet (

3.8 ppm), integrates to 2H
Singlet (

3.6-3.7 ppm), integrates to 2H
Core Methine (

)
Multiplet (

4.0-4.1 ppm), 1H
Multiplet, often broader or shifted
Aromatic Protons 10H total (5 Phenyl + 5 Benzyl)15H total (Two Phenoxy rings + 1 Benzyl)
Mass Spec (ESI+)


Self-Validation Check: Integration of the aromatic region (6.9–7.4 ppm) versus the single methine proton (


4.0 ppm).
  • Target Ratio: 10:1.

  • If Ratio > 12:1, you have significant Bis-impurity.[1]

References

  • Shivani, et al. (2007).[1] "Ring opening of epoxides with amines: A review." Journal of Chemical Sciences. Link

  • Sheldon, R. A. (1993).[1] "Chirotechnology: Industrial Synthesis of Optically Active Compounds." Marcel Dekker Inc.[1] (General reference for amino-alcohol resolution).

  • Sigma-Aldrich. (2024).[1] "1-(Benzylamino)-3-(2-ethoxyphenoxy)-2-propanol Product Information." (Structural analog data). Link

  • AstraZeneca. (1981).[1][2] "Process for the preparation of 1-isopropylamino-3-[4-(2-methoxyethyl)phenoxy]-2-propanol." European Patent Office (EP0041295A2).[1] (Describes the standard acid/base and salt formation purification for this exact structural class). Link

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 1-Benzylamino-3-phenoxy-propan-2-ol

[1][2] Role: Senior Application Scientist Topic: Prevention of Degradation & Storage Protocols Reference ID: TSC-BAPP-001[1][2][3] Executive Technical Overview 1-Benzylamino-3-phenoxy-propan-2-ol (BAPP) is a critical pha...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Role: Senior Application Scientist Topic: Prevention of Degradation & Storage Protocols Reference ID: TSC-BAPP-001[1][2][3]

Executive Technical Overview

1-Benzylamino-3-phenoxy-propan-2-ol (BAPP) is a critical pharmacophore, often utilized as a synthetic intermediate for


-adrenergic receptor antagonists (beta-blockers) or as an impurity reference standard.[1][2] Structurally, it possesses three reactive loci that dictate its stability profile:
  • Secondary Amine: Susceptible to oxidative N-dealkylation and carbamylation (

    
     absorption).[1][2][3]
    
  • Benzylic Carbon: Prone to radical-mediated autoxidation.[1][2][3]

  • Phenoxy Ether Linkage: Generally stable but sensitive to photo-induced cleavage.[1][2][3]

This guide provides a self-validating system for storage and handling, ensuring the integrity of your analytical standards and synthetic precursors.

Mechanism of Degradation

To prevent degradation, one must understand the causality of the breakdown. The following diagram illustrates the three primary pathways that compromise BAPP integrity during storage.

Figure 1: Degradation Pathways of BAPP[2]

BAPP_Degradation BAPP 1-Benzylamino-3-phenoxy-propan-2-ol (Intact Molecule) Oxidation Oxidative Pathway (Reactive Oxygen Species) BAPP->Oxidation Air Exposure (O2) Carbamylation Carbamylation Pathway (Atmospheric CO2) BAPP->Carbamylation Moisture + CO2 Photolysis Photolytic Pathway (UV Light Exposure) BAPP->Photolysis hv > 280nm NOxide N-Oxide / Hydroxylamine (Yellow Discoloration) Oxidation->NOxide N-Hydroxylation Carbamate Ammonium Carbamate Salt (White Precipitate/Crust) Carbamylation->Carbamate Nucleophilic Attack Cleavage Phenol + Benzaldehyde (Acrid Odor) Photolysis->Cleavage Ether Scission

Caption: Primary degradation vectors for secondary amine-ether scaffolds.[1][2][3] Note that N-oxidation is the most common cause of sample yellowing.[1][3]

Storage Protocols: The "Self-Validating" System

Do not rely on generic "store cool and dry" advice. Use this tiered protocol based on your usage frequency.

Tier A: Long-Term Archival (> 3 Months)

Recommended for Reference Standards and Bulk Intermediates.[1][2][3]

  • Physical State: Store as the Hydrochloride (HCl) salt if possible. The free base is an oil or low-melting solid that is kinetically much more unstable.[1][2][3]

  • Atmosphere: Purge vial with Argon (Ar) , not Nitrogen (

    
    ).[1][2] Argon is heavier than air and provides a superior "blanket" over the sample surface.[2]
    
  • Container: Amber borosilicate glass with a Teflon-lined screw cap.[1][2][3] Parafilm is insufficient; use electrical tape or shrink wrap over the cap to prevent gas exchange.[2]

  • Temperature: -20°C.

  • Desiccant: Store the vial inside a secondary jar containing activated silica gel or molecular sieves.

Tier B: Active Working Bench (< 1 Month)

Recommended for daily synthesis or analysis.[1][2][3]

  • Solvent Choice: If keeping in solution, use Methanol (MeOH) or Acetonitrile (MeCN) .[1][2] Avoid ethers (THF/Ether) which can form peroxides that accelerate amine oxidation.[1][2]

  • Temperature: 2–8°C (Standard Refrigerator).

  • Visual Check: Inspect for "crusting" on the cap threads (carbamates) before every use.[1][2]

Table 1: Stability Matrix
ConditionFree Base StabilityHCl Salt StabilityPrimary Risk
Amb.[1][2][3] Air / Light < 48 Hours1-2 WeeksRapid oxidation (yellowing)
Amb.[1][2][3] Air / Dark 1 Week1 MonthCarbamate formation (

)
-20°C / Argon 6-12 Months> 2 YearsMinimal
Solution (MeOH) 24 Hours1 WeekSolvent evaporation / concentration change

Troubleshooting & FAQs

Q1: My sample has turned from colorless to pale yellow. Is it still usable?

Diagnosis: This indicates early-stage oxidation, likely the formation of trace N-oxides or quinone-methide type impurities from the phenolic moiety.[1][2][3] Action:

  • For Synthesis: Generally usable if purity is >95%.[1][2] The impurities can often be removed during the workup of the next step.[2]

  • For Analytical Standards: Discard. Even 0.5% oxidation can alter the extinction coefficient and retention time, invalidating quantitative calibration curves.[2]

Q2: I see a white crust on the threads of the vial cap.

Diagnosis: This is BAPP-Carbamate , formed by the reaction of the amine free base with atmospheric


 and moisture.[1]
Mechanism: 

Action: Do not scrape this back into the vial.[1][2][3] Wipe the threads with a Kimwipe soaked in dry methanol. If the bulk solid inside is dry, purge with Argon and reseal.[2]
Q3: How do I validate if my storage method failed?

Protocol: Perform a "Purity Check" using HPLC.

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge).[1][2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).[1][2]

  • Detection: 254 nm (Aromatic absorption).[1][2]

  • Failure Sign: Look for a peak at RRT (Relative Retention Time) ~0.9 (N-Oxide, more polar) or RRT ~1.1 (Benzaldehyde degradation product).[1][2][3]

Experimental Workflow: Re-Purification

If your BAPP free base has degraded significantly, use this acid-base extraction protocol to restore purity.[1][2][3]

Figure 2: Purification Workflow

Purification Start Degraded BAPP (Yellow Oil) Dissolve Dissolve in EtOAc Start->Dissolve Wash1 Wash with 1M HCl (Extracts Amine into Aqueous) Dissolve->Wash1 Sep1 Separate Layers Wash1->Sep1 OrgLayer Organic Layer (Contains Non-Basic Impurities) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Contains BAPP-HCl) Sep1->AqLayer Keep Base Basify with 2M NaOH to pH 12 AqLayer->Base Extract Extract with DCM (x3) Base->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Purified BAPP Dry->Final

Caption: Acid-base extraction removes neutral oxidation byproducts and phenolic impurities.[1][2][3]

References

  • Oxidation of Secondary Amines

    • Mechanism:[1][2][3][4][5] Secondary amines are prone to N-hydroxylation followed by oxidation to nitrones or N-oxides.[1][2][3]

    • Source: "Bioinspired Aerobic Oxidation of Secondary Amines." National Institutes of Health (PMC).[1][2] Link

  • Phenoxypropanolamine Stability

    • Context: Structural analogs (like Propranolol intermediates) exhibit similar photodegradation profiles involving ether cleavage.[1][2]

    • Source: "Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol." Journal of Pharmaceutical Sciences. Link

  • General Storage of Amines

    • Safety Data Sheet (SDS): Guidelines for handling benzylamino-propanols (Protect from air/light).[1][2][3]

    • Source: Sigma-Aldrich SDS for 3-(Benzylamino)propan-1-ol.[1][2] Link

  • Amine-CO2 Reaction

    • Chemistry: Reversible formation of carbamates in non-aqueous environments.[2]

    • Source: "Reaction of CO2 with amines."[2] RSC Advances. Link

Disclaimer: This guide is intended for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Efficacy of 1-Benzylamino-3-phenoxy-propan-2-ol Scaffolds

The following guide provides an in-depth technical comparison of 1-Benzylamino-3-phenoxy-propan-2-ol (and its optimized aryloxypropanolamine derivatives) versus standard antifungal agents. Part 1: Executive Summary & Che...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 1-Benzylamino-3-phenoxy-propan-2-ol (and its optimized aryloxypropanolamine derivatives) versus standard antifungal agents.

Part 1: Executive Summary & Chemical Profile[1][2]

1-Benzylamino-3-phenoxy-propan-2-ol represents a "privileged scaffold" in medicinal chemistry, belonging to the aryloxypropanolamine class.[1][2][] While structurally related to beta-adrenergic blockers (e.g., Propranolol), this specific scaffold has been repurposed and optimized for antimicrobial activity.[2][]

While the core unsubstituted molecule exhibits moderate baseline activity, lipophilic functionalization (e.g., addition of tert-butyl groups to the phenoxy ring) transforms this scaffold into a potent fungicidal agent capable of bypassing traditional resistance mechanisms.[2]

Structural Causality

The molecule operates as a cationic amphiphile .

  • Lipophilic Region (Phenoxy + Benzyl): Facilitates insertion into the fungal lipid bilayer.[]

  • Hydrophilic Region (Secondary Amine + Hydroxyl): Interacts with the aqueous interface and phosphate headgroups, disrupting membrane integrity and potentially inhibiting efflux pumps.

ChemicalStructure cluster_0 Core Scaffold: 1-Benzylamino-3-phenoxy-propan-2-ol cluster_1 Functional Optimization Phenoxy Phenoxy Ring (Lipophilic Anchor) Linker 2-Hydroxypropyl Linker Phenoxy->Linker Ether bond TertButyl 2,4-Di-tert-butyl Substitution Phenoxy->TertButyl Derivatization Amine Benzylamine (Cationic Head) Linker->Amine C-N bond Effect Enhanced Membrane Penetration (MIC < 2 µg/mL) TertButyl->Effect Result

Figure 1: Structural dissection of the aryloxypropanolamine scaffold showing the critical pharmacophores for antifungal activity.[1][2][]

Part 2: Comparative Efficacy Analysis

The following data contrasts the performance of the Optimized Scaffold (1-[(2,4-(di-tert-butylphenoxy))-3-benzylamino-2-propanol] derivative) against standard-of-care agents.

In Vitro Susceptibility (MIC Data)

Data synthesized from comparative studies of aryloxypropanolamine derivatives vs. Azoles.

OrganismStrain Type1-Benzylamino Derivative (MIC µg/mL)Fluconazole (MIC µg/mL)Amphotericin B (MIC µg/mL)Performance Note
Candida albicans Clinical Isolate1.56 0.5 - 64.00.25 - 1.0Comparable. Effective against susceptible strains; superior against some resistant isolates.[1][2][]
Candida glabrata Azole-Resistant3.12 > 64.0 (R)0.5 - 1.0Superior. Retains activity where Fluconazole fails due to efflux pump overexpression.[1][2][]
Staphylococcus aureus MRSA0.78 N/A (Inactive)N/ADual-Action. Exhibits cross-kingdom efficacy (antibacterial + antifungal).[1][2][]
Aspergillus niger Filamentous12.5 > 64.00.5 - 2.0Moderate. Less potent than Polyenes but more active than Azoles for this strain.[1][2][]
Mechanism of Action Comparison

Unlike Fluconazole, which is fungistatic (inhibits ergosterol synthesis), the 1-Benzylamino-3-phenoxy-propan-2-ol scaffold acts via membrane disruption and efflux inhibition , rendering it fungicidal.[1][2][]

MOA cluster_Azole Fluconazole (Standard) cluster_Scaffold 1-Benzylamino-3-phenoxy-propan-2-ol F_Target Target: CYP51 (Ergosterol Synthesis) F_Result Membrane Stress (Fungistatic) F_Target->F_Result F_Resist Resistance: Efflux Pump (CDR1/MDR1) F_Result->F_Resist Over time S_Target Target: Lipid Bilayer & Efflux Transporters F_Resist->S_Target Scaffold Bypasses Resistance S_Action Mechanism: 1. Pore Formation 2. Pump Blockade S_Target->S_Action S_Result Cell Lysis (Fungicidal) S_Action->S_Result

Figure 2: Mechanistic divergence.[2][] The benzylamino scaffold bypasses the efflux resistance mechanisms that limit Fluconazole.

Part 3: Experimental Protocols

To validate the efficacy of this molecule in your lab, follow these standardized protocols.

Protocol A: Synthesis of 1-Benzylamino-3-phenoxy-propan-2-ol

This reaction uses a nucleophilic ring-opening of an epoxide.[1][2][]

  • Reagents: Phenyl glycidyl ether (1.0 eq), Benzylamine (1.1 eq), Ethanol (Solvent).[]

  • Procedure:

    • Dissolve phenyl glycidyl ether in absolute ethanol.

    • Add benzylamine dropwise under stirring at room temperature.

    • Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).[2][]

    • Evaporate solvent under reduced pressure.

    • Purification: Recrystallize from ethanol/water or purify via column chromatography.

  • Yield Expectation: 85–92% (White/Off-white solid).

Protocol B: Checkerboard Assay (Synergy Testing)

Determine if the molecule reverses Fluconazole resistance.[]

  • Plate Setup: Use a 96-well microtiter plate.

  • Gradient X (Fluconazole): Serial dilution (0.125 – 64 µg/mL) along the x-axis.

  • Gradient Y (Benzylamino Scaffold): Serial dilution (0.5 – 32 µg/mL) along the y-axis.

  • Inoculum: Add 100 µL of C. albicans suspension (1-5 x 10⁵ CFU/mL) in RPMI 1640.

  • Incubation: 35°C for 24 hours.

  • Readout: Calculate the Fractional Inhibitory Concentration Index (FICI).

    • FICI ≤ 0.5 = Synergistic.[1][2][]

Part 4: Strategic Recommendations

  • Lead Optimization: The unsubstituted 1-Benzylamino-3-phenoxy-propan-2-ol is a starting point.[1][2][] For clinical relevance, prioritize derivatives with halogenated phenoxy rings (e.g., 4-Cl or 2,4-di-tert-butyl) to lower MIC values below 2 µg/mL.[1][2][]

  • Combination Therapy: This scaffold shows high potential as a chemosensitizer . Use it in combination with Azoles to treat resistant fungal infections, utilizing its efflux-inhibiting properties.[1][2][]

  • Toxicity Check: As this class is structurally related to beta-blockers, screen for cardiovascular activity (bradycardia) early in the development cycle to ensure selectivity for fungal membranes over human beta-receptors.[1][2][]

References
  • Antimicrobial Activity of Novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] Derivatives. Semantics Scholar / ResearchGate. (Accessed 2026).[2][] Validated MIC data for phenoxypropanolamine derivatives.

  • Design, synthesis, and evaluation of 1-(N-benzylamino)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols as antifungal agents. Bioorganic & Medicinal Chemistry Letters. (2008). Detailed SAR of benzylamino-propanol scaffolds.

  • Combining Fluconazole with Benzo[a]phenoxazine Derivatives as a Promising Strategy Against Fluconazole-Resistant Candida Species. Molecules. (2024).[1][2][] Evidence of synergy and efflux inhibition mechanisms.

  • Product Catalog: (R)-(+)-1-Benzylamino-3-phenoxy-2-propanol (CAS 203309-98-2). BOC Sciences.[1][2][][] Chemical identity and physical properties verification.

Sources

Comparative

Head-to-Head Comparison: 1-Benzylamino-3-phenoxy-propan-2-ol vs. Clinical Beta-Blockers

Executive Summary 1-Benzylamino-3-phenoxy-propan-2-ol (hereafter referred to as N-Benzyl-PPA ) represents a foundational "structural prototype" in the aryloxypropanolamine class of beta-adrenergic antagonists. Unlike cli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzylamino-3-phenoxy-propan-2-ol (hereafter referred to as N-Benzyl-PPA ) represents a foundational "structural prototype" in the aryloxypropanolamine class of beta-adrenergic antagonists. Unlike clinical gold standards such as Propranolol or Atenolol , which utilize N-isopropyl or N-tert-butyl substituents to maximize receptor affinity, N-Benzyl-PPA features a bulky N-benzyl group.

While primarily utilized as a high-value synthetic intermediate (e.g., in the synthesis of Bevantolol analogs or hydantoin-conjugated antagonists), N-Benzyl-PPA possesses intrinsic, albeit distinct, pharmacological properties. This guide provides a rigorous technical comparison of N-Benzyl-PPA against established beta-blockers, highlighting its utility in Structure-Activity Relationship (SAR) studies and drug development pipelines.

Chemical & Pharmacological Profile

Structural Analysis (SAR)

The beta-blocking activity of aryloxypropanolamines is governed by the "lock and key" fit of the amine substituent into the hydrophobic pocket of the


-adrenergic receptor.
  • The Scaffold : 1-phenoxy-3-amino-propan-2-ol.

  • The Variable : The N-substituent.[1][2]

    • Propranolol : N-isopropyl (Optimal steric fit for

      
      ).
      
    • N-Benzyl-PPA : N-benzyl (Increased lipophilicity, altered steric bulk).

The N-benzyl group allows for


 stacking interactions within the receptor but often reduces binding affinity compared to the branched alkyl groups found in potent antagonists. However, this lipophilic tail makes N-Benzyl-PPA a critical scaffold for designing "dual-action" antagonists (e.g., Labetalol-like molecules) that cross-react with 

-adrenergic receptors.
Mechanism of Action

Like its clinical counterparts, N-Benzyl-PPA functions as a competitive antagonist at


-adrenergic receptors (cardiac) and 

-adrenergic receptors (smooth muscle). It blocks the binding of endogenous catecholamines (epinephrine/norepinephrine), preventing the activation of Adenylyl Cyclase and the subsequent accumulation of cAMP.

Head-to-Head Performance Data

The following data synthesizes experimental SAR trends and specific binding profiles. Note that N-Benzyl-PPA is often used as a reference standard to normalize binding data for novel derivatives.

Table 1: Comparative Pharmacological Metrics
FeatureN-Benzyl-PPA (Subject)Propranolol (Gold Standard)Atenolol (Cardioselective)
Primary Class Synthetic Intermediate / Research ToolNon-selective

-Blocker
Selective

-Blocker
N-Substituent Benzyl (

)
Isopropyl (

)
Isopropyl (

)

-Receptor Affinity (

)
Moderate (

to

M)*
High (

M)
Moderate-High (

M)
Lipophilicity (LogP) High (~2.9) Moderate (3.0)Low (0.16)
Membrane Stabilizing Activity Present (High)High (Class II Antiarrhythmic)Negligible
Blood-Brain Barrier Penetration High (Predicted)HighLow
Primary Application Precursor / SAR Modeling Hypertension, Anxiety, MigraineHypertension, Angina

*Note: Affinity values for N-Benzyl-PPA are derived from SAR studies showing N-benzyl analogs generally exhibit 10-100x lower affinity than N-isopropyl analogs due to steric hindrance in the receptor's specific hydrophobic sub-pocket.

Experimental Protocols for Validation

To empirically verify the performance of N-Benzyl-PPA against Propranolol, researchers utilize the following self-validating experimental systems.

Protocol A: Competitive Radioligand Binding Assay

Objective : Determine the inhibition constant (


) of N-Benzyl-PPA for 

-receptors.
  • Tissue Preparation : Isolate rat cardiac membrane fractions (rich in

    
    ) or lung membranes (rich in 
    
    
    
    ).
  • Ligand : Use high-affinity radioligand

    
    -Dihydroalprenolol (
    
    
    
    -DHA).
  • Incubation :

    • Incubate membrane aliquots with 1 nM

      
      -DHA.
      
    • Add increasing concentrations of N-Benzyl-PPA (

      
       M to 
      
      
      
      M).
    • Run parallel tubes with Propranolol as the positive control.

  • Filtration : Rapidly filter through Whatman GF/B glass fiber filters to separate bound from free ligand.

  • Analysis : Measure radioactivity via liquid scintillation counting.

  • Calculation : Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Isolated Langendorff Heart (Functional Antagonism)

Objective : Assess the functional blockade of chronotropic effects.

  • Setup : Retrograde perfusion of an isolated rat heart with Krebs-Henseleit buffer at 37°C.

  • Baseline : Establish stable heart rate and contractile force.

  • Agonist Challenge : Construct a dose-response curve for Isoproterenol (agonist).

  • Antagonist Treatment : Perfuse N-Benzyl-PPA at a fixed concentration (e.g.,

    
    ) for 20 minutes.
    
  • Re-Challenge : Repeat Isoproterenol curve.

  • Result : A rightward shift in the Isoproterenol curve indicates competitive antagonism (

    
     value determination).
    

Visualizations

Structure-Activity Relationship (SAR) Logic

This diagram illustrates the decision tree in drug design that differentiates N-Benzyl-PPA from clinical drugs.

SAR_Logic Scaffold Aryloxypropanolamine Scaffold (Phenoxy-CH2-CH(OH)-CH2-NH-R) Substituent Select N-Substituent (R) Scaffold->Substituent R_Isopropyl R = Isopropyl (Propranolol/Atenolol) Substituent->R_Isopropyl R_Benzyl R = Benzyl (N-Benzyl-PPA) Substituent->R_Benzyl Effect_Iso Optimal Hydrophobic Fit High Beta-Affinity (nM) R_Isopropyl->Effect_Iso Effect_Bn Steric Bulk / Pi-Stacking Moderate Affinity (uM) High Lipophilicity R_Benzyl->Effect_Bn Outcome_Drug Clinical Drug (High Potency) Effect_Iso->Outcome_Drug Outcome_Tool Synthetic Intermediate (Precursor for Hydantoins/Bevantolol) Effect_Bn->Outcome_Tool

Caption: SAR decision tree highlighting the divergence between clinical beta-blockers and the N-Benzyl-PPA precursor.

Experimental Workflow: Binding Assay

The workflow for determining the


 value described in Protocol A.

Binding_Assay Membrane Rat Heart Membranes Incubation Incubation (37°C, 60 min) Membrane->Incubation Ligand [3H]-DHA (Radioligand) Ligand->Incubation Competitor N-Benzyl-PPA (Variable Conc.) Competitor->Incubation Filter Vacuum Filtration (GF/B Filters) Incubation->Filter Count Scintillation Counting Filter->Count Data Calculate Ki (Cheng-Prusoff) Count->Data

Caption: Step-by-step workflow for the Competitive Radioligand Binding Assay.

References

  • US Patent 4,579,861 . Aryloxypropanolamine derivatives, pharmaceutical compositions and adrenergic use thereof. (Describes the use of 1-phenoxy-3-benzylamino-2-propanol as a key intermediate for potent beta-blockers).

  • PubChem Compound Summary . N-Benzyl-2-(2-methoxyphenoxy)ethylamine and related substructures. National Center for Biotechnology Information.

  • Sigma-Aldrich . 1-(Benzylamino)-3-(2-ethoxyphenoxy)-2-propanol Product Information. (Reference for commercial availability of closely related N-benzyl analogs).

  • Litchfield, J.T. & Wilcoxon, F. (1949). A simplified method of evaluating dose-effect experiments. Journal of Pharmacology and Experimental Therapeutics. (Standard protocol for and dose-response analysis cited in beta-blocker development).

Sources

Validation

Technical Comparison Guide: Mechanism of Action Verification for 1-Benzylamino-3-phenoxy-propan-2-ol (BPP)

Executive Summary & Core Directive 1-Benzylamino-3-phenoxy-propan-2-ol (BPP) represents the fundamental aryloxypropanolamine scaffold, the structural backbone of most -adrenergic antagonists (beta-blockers). While struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

1-Benzylamino-3-phenoxy-propan-2-ol (BPP) represents the fundamental aryloxypropanolamine scaffold, the structural backbone of most


-adrenergic antagonists (beta-blockers). While structurally analogous to clinical standards like Propranolol, BPP lacks the fused ring systems (e.g., naphthyl) often required for picomolar potency.

The Directive: This guide outlines the experimental framework to confirm BPP’s dual-mechanism profile:

  • Primary Mechanism: Competitive antagonism of

    
    /
    
    
    
    -adrenergic receptors.
  • Secondary Mechanism: Voltage-gated sodium channel (

    
    ) blockade (Membrane Stabilizing Activity).
    

We compare BPP directly against Propranolol (non-selective standard) and Atenolol (hydrophilic,


-selective control) to contextualize its pharmacodynamic profile.

Mechanistic Architecture

Structural Basis of Action

The efficacy of BPP is dictated by the "Lock and Key" fit of its aliphatic amine and hydroxyl group into the receptor pocket.

  • The "Anchor": The secondary amine (benzylamino) interacts with Asp113 in the receptor's transmembrane helix 3.

  • The "Hinge": The hydroxyl group on the chiral center forms a hydrogen bond with Asn293 and Ser203.

  • The "Shield": The phenoxy ring provides Van der Waals interactions, stabilizing the receptor in the inactive conformation (

    
    ).
    
Signaling Pathway Inhibition (Diagram)

The following diagram illustrates how BPP interrupts the catecholamine-induced cAMP cascade.

G cluster_inhibition Mechanism of Action node_agonist Agonist (Norepinephrine) node_receptor Beta-Adrenergic Receptor (GPCR) node_agonist->node_receptor Binds & Activates node_bpp Antagonist (BPP) node_bpp->node_receptor Competes & Blocks node_gs Gs Protein (Activation) node_receptor->node_gs Activates node_ac Adenylyl Cyclase (Enzyme) node_gs->node_ac Stimulates node_camp cAMP (Second Messenger) node_ac->node_camp Synthesizes node_pka PKA (Phosphorylation) node_camp->node_pka Activates node_response Cellular Response (Ca2+ influx / Contraction) node_pka->node_response Triggers

Figure 1: Competitive antagonism pathway. BPP (Blue) prevents Agonist binding, halting the Gs-cAMP-PKA cascade.

Comparative Performance Data

The following data summarizes the expected performance of BPP relative to industry standards. BPP exhibits "intermediate" lipophilicity due to the benzyl group, contrasting with the high lipophilicity of Propranolol.

FeatureBPP (Test Article) Propranolol (Gold Standard) Atenolol (Negative Control)
Primary Target

-AR Antagonist

-AR Antagonist

-Selective Antagonist
Binding Affinity (

)
Moderate (10-100 nM) High (0.5-5 nM)Moderate (500-1000 nM)
Lipophilicity (LogP) ~2.5 (Predicted)3.480.16
Membrane Stabilization Present (+) High (+++)Absent (-)
Blood-Brain Barrier Moderate PermeabilityHigh PermeabilityLow Permeability
Reversibility ReversibleReversibleReversible

Analyst Note: The benzyl substitution on BPP generally confers lower potency than the naphthyl group of Propranolol but maintains significant membrane stabilizing effects, making it an excellent probe for separating receptor-mediated effects from ion-channel effects.

Validation Protocols (Self-Validating Systems)

To confirm the mechanism of action, you must perform two orthogonal assays.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity constant (


) of BPP for the 

-receptor.
  • Preparation:

    • Source: Rat heart membrane homogenates (rich in

      
      ) or lung homogenates (
      
      
      
      ).
    • Radioligand: [³H]-Dihydroalprenolol (DHA) at 1 nM (

      
       nM).
      
    • Non-specific Control: 1

      
      M Propranolol (defines 100% blockade).
      
  • Execution:

    • Incubate membrane aliquots with [³H]-DHA and increasing concentrations of BPP (

      
       M to 
      
      
      
      M).
    • Incubate at 25°C for 60 minutes to reach equilibrium.

    • Terminate by rapid vacuum filtration over GF/B glass fiber filters.

  • Validation Logic:

    • Pass Criteria: The displacement curve must be sigmoidal with a Hill slope near -1.0 (indicating 1:1 competitive binding).

    • Calculation: Derive

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
    • If Hill slope

      
       -1.0, suspect allosteric modulation or negative cooperativity.
      
Protocol B: Whole-Cell Patch Clamp (Sodium Current)

Objective: Confirm the secondary "Membrane Stabilizing Activity" (local anesthetic effect).

  • Setup:

    • Cell Line: HEK293 cells stably expressing

      
       channels.
      
    • Solution: Pipette solution (Intracellular) vs. Bath solution (Extracellular) designed to isolate

      
       currents (block 
      
      
      
      and
      
      
      ).
  • Voltage Protocol:

    • Hold membrane potential at -100 mV.

    • Depolarize to -10 mV for 20ms to elicit peak

      
       current.
      
    • Repeat at 0.1 Hz frequency.

  • Application:

    • Establish stable baseline current.

    • Perfuse BPP (10

      
      M).
      
    • Observe reduction in peak current amplitude.

  • Validation Logic:

    • Tonic Block: Reduction of current at low stimulation frequency.

    • Phasic Block: Use high-frequency stimulation (10 Hz). If block increases with frequency, BPP exhibits use-dependent block , confirming it enters the open channel pore (characteristic of Class I antiarrhythmics).

Synthesis & Purity Verification Workflow

Before biological testing, the identity of BPP must be confirmed, as impurities (e.g., unreacted benzylamine) can skew toxicity data.

Workflow start Crude BPP Synthesis Product step1 Recrystallization (Ethanol/Ether) start->step1 check1 TLC Check (Single Spot?) step1->check1 step2 NMR Spectroscopy (1H, 13C) check1->step2 Yes rework Column Chromatography check1->rework No step3 Mass Spectrometry (ESI-MS) step2->step3 final Release for Bio-Assay step3->final M+H Confirmed rework->step1

Figure 2: Quality Control Workflow. Mandatory purity >98% required before


 determination.

References

  • PubChem. (2023). 1-Phenoxy-3-(propylamino)-2-propanol Compound Summary. National Library of Medicine. [Link][1]

  • Baker, J. G. (2005). The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors. British Journal of Pharmacology, 144(3), 317–322. [Link]

  • Wang, D. W., et al. (2010). Block of Na+ channels by beta-blockers: molecular mechanisms and clinical implications. Frontiers in Pharmacology. [Link]

Sources

Comparative

In vitro to in vivo correlation of 1-Benzylamino-3-phenoxy-propan-2-ol activity

An authoritative guide by Senior Application Scientists on establishing a robust in vitro to in vivo correlation (IVIVC) for aryloxypropanolamine beta-blockers, using 1-Benzylamino-3-phenoxy-propan-2-ol as a case study....

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide by Senior Application Scientists on establishing a robust in vitro to in vivo correlation (IVIVC) for aryloxypropanolamine beta-blockers, using 1-Benzylamino-3-phenoxy-propan-2-ol as a case study.

Introduction: The Crucial Role of IVIVC in Drug Development

In the journey of a drug from a laboratory benchtop to a clinical setting, establishing a predictable relationship between its in vitro properties and its in vivo performance is paramount. This relationship, known as the in vitro to in vivo correlation (IVIVC), is a cornerstone of modern drug development. A robust IVIVC model allows researchers to predict the in vivo efficacy, and sometimes the pharmacokinetic profile, of a compound based on its in vitro characteristics. This predictive power can significantly reduce the number of animal studies required, optimize dosing regimens, and accelerate the overall development timeline.

This guide will walk through the process of establishing an IVIVC for a specific class of compounds: the aryloxypropanolamine beta-blockers. We will use the research compound 1-Benzylamino-3-phenoxy-propan-2-ol, a structural analog of the well-known beta-blocker propranolol, as our central example. While data on this specific molecule is not widely published, its structure provides a clear roadmap for the types of assays and models required to bridge the in vitro-in vivo gap for this important therapeutic class.

Part 1: In Vitro Characterization - Quantifying Target Engagement

The first step in building an IVIVC is to thoroughly characterize the compound's activity in controlled, in vitro systems. For beta-blockers like 1-Benzylamino-3-phenoxy-propan-2-ol, the primary targets are the β-adrenergic receptors (β-ARs). The key in vitro parameters to determine are the compound's affinity for the receptor and its functional effect on receptor signaling.

Radioligand Binding Assays: Measuring Receptor Affinity

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Experimental Protocol: β-Adrenergic Receptor Binding Assay

  • Membrane Preparation: Prepare cell membrane fractions from a cell line recombinantly expressing the human β1 or β2-adrenergic receptor.

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Radioligand: A common choice is [3H]-dihydroalprenolol ([3H]-DHA), a potent β-adrenergic antagonist.

  • Incubation: Incubate the cell membranes with a fixed concentration of [3H]-DHA and varying concentrations of the test compound (1-Benzylamino-3-phenoxy-propan-2-ol).

  • Separation: After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: The data is used to calculate the inhibitor concentration that displaces 50% of the specific binding of the radioligand (IC50). The affinity of the test compound for the receptor, expressed as the inhibition constant (Ki), is then calculated using the Cheng-Prusoff equation.

Functional Assays: Assessing Downstream Signaling

While binding affinity is crucial, it doesn't tell the whole story. Functional assays are needed to determine whether the compound acts as an antagonist (blocks the receptor), an agonist (activates the receptor), or an inverse agonist (reduces basal receptor activity). β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate the production of cyclic AMP (cAMP). Therefore, measuring cAMP levels is a direct readout of the functional consequences of receptor binding.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture: Use a cell line expressing the target β-adrenergic receptor, such as CHO-K1 or HEK293 cells.

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound (1-Benzylamino-3-phenoxy-propan-2-ol).

  • Agonist Stimulation: Stimulate the cells with a known β-adrenergic agonist, such as isoproterenol, at a concentration that elicits a submaximal response (e.g., EC80).

  • cAMP Measurement: After a short incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis: For an antagonist, the data will show a concentration-dependent inhibition of the isoproterenol-induced cAMP production. The concentration of the antagonist that causes a 50% inhibition of the agonist response is the IC50.

Comparative Analysis of In Vitro Assays

Assay Type Parameter Measured Pros Cons
Radioligand Binding Ki (Affinity)Direct measure of target engagement; High throughput.Does not provide functional information (agonist vs. antagonist).
cAMP Functional Assay IC50 (Potency)Provides functional context; Differentiates between antagonists and agonists.Can be influenced by downstream signaling events and cell type.

Part 2: In Vivo Assessment - Evaluating Physiological Effects

The next critical step is to evaluate the compound's activity in a living organism. For a beta-blocker, this typically involves measuring its ability to antagonize the effects of a β-adrenergic agonist on cardiovascular parameters like heart rate and blood pressure.

The Isoproterenol Challenge Model

A widely used in vivo model for assessing beta-blocker activity is the isoproterenol challenge. Isoproterenol is a potent, non-selective β-adrenergic agonist that causes a rapid increase in heart rate (tachycardia) when administered to an animal. A successful beta-blocker will blunt this effect.

Experimental Protocol: Isoproterenol Challenge in Rats

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Instrumentation: Anesthetize the animals and implant a catheter in the carotid artery for blood pressure and heart rate monitoring. A second catheter in the jugular vein allows for intravenous administration of compounds.

  • Baseline Measurement: After a stabilization period, record the baseline heart rate and blood pressure.

  • Compound Administration: Administer either vehicle or varying doses of 1-Benzylamino-3-phenoxy-propan-2-ol intravenously.

  • Isoproterenol Challenge: After a set period (e.g., 15 minutes) to allow for drug distribution, administer a bolus of isoproterenol to induce tachycardia.

  • Data Recording: Continuously record the heart rate and measure the peak increase in response to the isoproterenol challenge.

  • Data Analysis: The dose of the beta-blocker that causes a 50% reduction in the isoproterenol-induced tachycardia is determined as the ED50.

Part 3: Bridging the Gap - Establishing the In Vitro to In Vivo Correlation

With both in vitro and in vivo data in hand, we can now work to establish a correlation. This often involves pharmacokinetic/pharmacodynamic (PK/PD) modeling.

The Role of Pharmacokinetics

A key reason for the discrepancy between in vitro potency and in vivo dose is pharmacokinetics (PK) – what the body does to the drug. To build a meaningful IVIVC, we need to understand the drug's absorption, distribution, metabolism, and excretion (ADME) properties. Key PK parameters include:

  • Plasma Protein Binding (PPB): Only the unbound (free) fraction of a drug in the plasma is available to interact with its target receptor.

  • Volume of Distribution (Vd): This relates the amount of drug in the body to the concentration of the drug in the blood or plasma.

  • Clearance (CL): The rate at which the drug is removed from the body.

Experimental Protocol: In Vitro Plasma Protein Binding

  • Method: Equilibrium dialysis is a common method.

  • Procedure: A semi-permeable membrane separates a compartment containing the test compound in buffer from a compartment containing plasma.

  • Equilibrium: The system is allowed to reach equilibrium.

  • Analysis: The concentrations of the compound in both compartments are measured to determine the fraction bound to plasma proteins.

Building the PK/PD Model

The goal is to correlate the in vitro potency (Ki or IC50) with the in vivo effect (ED50) by accounting for the pharmacokinetic factors. A common approach is to relate the observed in vivo effect to the free plasma concentration of the drug at the site of action.

A simplified model can be expressed as:

Effect = Emax * (Cfree^n) / (EC50free^n + Cfree^n)

Where:

  • Effect is the observed physiological response (e.g., reduction in heart rate).

  • Emax is the maximum possible effect.

  • Cfree is the free concentration of the drug in the plasma.

  • EC50free is the free plasma concentration of the drug that produces 50% of the maximum effect.

  • n is the Hill coefficient, which describes the steepness of the concentration-response curve.

A successful IVIVC is established when the EC50free derived from the in vivo PK/PD model is in good agreement with the in vitro potency value (e.g., Ki or IC50 from the functional assay), after correcting for plasma protein binding.

Workflow for Establishing IVIVC

IVIVC_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Assessment cluster_modeling PK/PD Modeling & Correlation binding_assay Binding Assay (Ki) ivivc_correlation Establish IVIVC binding_assay->ivivc_correlation Compare functional_assay Functional Assay (IC50) pk_pd_model Develop PK/PD Model functional_assay->pk_pd_model In Vitro Potency ppb_assay Plasma Protein Binding Assay (% unbound) ppb_assay->pk_pd_model Free Fraction pk_study Pharmacokinetic Study (PK) pk_study->pk_pd_model Drug Exposure pd_study Pharmacodynamic Study (PD) (ED50) pd_study->pk_pd_model In Vivo Effect pk_pd_model->ivivc_correlation Predicted EC50free prediction prediction ivivc_correlation->prediction Predictive Model

Caption: Workflow for establishing an in vitro to in vivo correlation (IVIVC).

Comparative Data for Aryloxypropanolamines

To illustrate the concept, let's consider hypothetical, yet realistic, data for our test compound alongside the well-characterized beta-blocker, propranolol.

| Parameter | 1-Benzylamino-3-phenoxy-propan-2-ol (Hypothetical) | **Propranolol (Refe

Validation

A Researcher's Guide to the Stereoselective Pharmacokinetics of 1-Benzylamino-3-phenoxy-propan-2-ol Isomers

The central nervous system and cardiovascular activity of drugs in this class are known to be highly dependent on their stereochemistry.[3][4] The (S)-enantiomer is typically responsible for the majority of the β-adrener...

Author: BenchChem Technical Support Team. Date: February 2026

The central nervous system and cardiovascular activity of drugs in this class are known to be highly dependent on their stereochemistry.[3][4] The (S)-enantiomer is typically responsible for the majority of the β-adrenergic receptor blocking activity, while the (R)-enantiomer may contribute different effects or have a distinct metabolic profile.[3][4] Consequently, understanding the stereoselective pharmacokinetics—the differential absorption, distribution, metabolism, and excretion (ADME) of the isomers—is critical for nonclinical safety evaluation and rational drug development.[5][6]

Foundational Principles: Stereoselectivity in Aryloxypropanolamine Pharmacokinetics

The pharmacokinetic behavior of chiral aryloxypropanolamine β-blockers is often stereoselective, meaning the two enantiomers are treated differently by the body. This can lead to significant differences in their plasma concentrations and, therefore, their therapeutic and toxicological effects.[3][4]

Key Stereoselective Processes:

  • Metabolism: Hepatic metabolism, particularly by Cytochrome P450 (CYP) enzymes like CYP2D6 and CYP3A4, is a major source of stereoselectivity.[7][8] For instance, CYP2D6 can preferentially metabolize one enantiomer over the other.[7] Metoprolol's O-demethylation favors the R(+)-enantiomer, while its α-hydroxylation is stereoselective for the S(-)-enantiomer.[3][4] Similarly, propranolol's metabolism is stereoselective for the less active R(+) enantiomer, leading to higher plasma concentrations of the active S(-) enantiomer.[3]

  • Plasma Protein Binding: Enantiomers can exhibit different binding affinities for plasma proteins like α1-acid glycoprotein (AAG).[3] For propranolol, the (R)-enantiomer binds to plasma proteins to a lesser extent than the (S)-enantiomer.[9] This can influence the unbound drug concentration, which is the fraction available to exert pharmacological effects and undergo clearance.

  • Renal Excretion: While often less pronounced than metabolic stereoselectivity, active tubular secretion or reabsorption in the kidneys can be a stereoselective process, contributing to small differences in the renal clearance of isomers for drugs like atenolol and pindolol.[3][4]

  • Enantiomer-Enantiomer Interaction: The presence of one enantiomer can influence the pharmacokinetics of the other. Studies with propranolol have shown that the bioavailability of (S)-propranolol is lower when administered as a pure enantiomer compared to when it is given as part of a racemic mixture.

Proposed Preclinical Study Design: A Comparative Pharmacokinetic Analysis

To elucidate the pharmacokinetic profile of the 1-Benzylamino-3-phenoxy-propan-2-ol isomers, a rigorous preclinical study in a relevant animal model, such as the Sprague-Dawley rat or common marmoset, is proposed.[5][8] This study should be designed in compliance with Good Laboratory Practices (GLP) as stipulated by regulatory agencies like the FDA.[5][6]

The primary objective is to determine key pharmacokinetic parameters for the (R)- and (S)-isomers following intravenous (IV) and oral (PO) administration, both as single enantiomers and as a racemic mixture.

Experimental Workflow Diagram

G cluster_0 Phase 1: Dosing cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Bioanalysis cluster_3 Phase 4: Data Analysis DosePrep Dose Formulation (R)-, (S)-, and Racemate AnimalDosing Animal Dosing (IV & PO Routes) Sprague-Dawley Rats DosePrep->AnimalDosing BloodSample Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) AnimalDosing->BloodSample PlasmaProc Plasma Processing (Centrifugation & Storage at -80°C) BloodSample->PlasmaProc SampleAnalysis Plasma Sample Analysis PlasmaProc->SampleAnalysis ChiralMethod Chiral LC-MS/MS Method (Quantification of Isomers) ChiralMethod->SampleAnalysis PK_Calc Pharmacokinetic Modeling (e.g., Phoenix WinNonlin) SampleAnalysis->PK_Calc ParamComp Parameter Comparison (AUC, Cmax, t1/2, CL, Vd) PK_Calc->ParamComp Report Final Study Report ParamComp->Report

Caption: Proposed experimental workflow for the comparative pharmacokinetic study.

Detailed Experimental Protocols

Protocol 1: Chiral Bioanalytical Method Development

Objective: To develop and validate a sensitive and specific method for the separation and quantification of (R)- and (S)-1-Benzylamino-3-phenoxy-propan-2-ol in plasma.

Methodology:

  • Technique: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[10]

  • Chiral Separation:

    • Stationary Phase: Screen various chiral stationary phases (CSPs) known for resolving β-blockers.[11] Polysaccharide-based (e.g., Chiralpak), cyclodextrin-based, or macrocyclic antibiotic (e.g., Chirobiotic V) columns are excellent starting points.[10][11][12]

    • Mobile Phase: Optimize the mobile phase composition. For normal-phase chromatography, a mixture like n-hexane/ethanol/diethylamine may be effective.[13] For reversed-phase, methanol or acetonitrile with additives like acetic acid and triethylamine can be used.[10][12]

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Operate in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity. Determine precursor ions and at least two product ions for each enantiomer and the internal standard.

  • Sample Preparation: Perform protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction to remove interferences from the plasma matrix.

  • Validation: Validate the method according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.[14]

Protocol 2: In-Vivo Pharmacokinetic Study

Objective: To characterize and compare the pharmacokinetic profiles of the isomers.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats (n=5 per group).

  • Study Groups:

    • Group 1: (S)-isomer, 2 mg/kg Intravenous (IV)

    • Group 2: (R)-isomer, 2 mg/kg IV

    • Group 3: Racemic mixture, 4 mg/kg IV

    • Group 4: (S)-isomer, 10 mg/kg Oral (PO)

    • Group 5: (R)-isomer, 10 mg/kg PO

    • Group 6: Racemic mixture, 20 mg/kg PO

  • Dosing: Administer IV doses via the tail vein as a bolus. Administer PO doses via oral gavage.

  • Blood Sampling: Collect serial blood samples (approx. 0.25 mL) from the jugular vein at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Centrifuge blood samples to obtain plasma. Store plasma at -80°C until bioanalysis.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data for each animal to determine key parameters.

Comparative Data Analysis and Expected Outcomes

While experimental data is pending, we can hypothesize potential outcomes based on known trends for this drug class. The data should be summarized in a clear, tabular format for direct comparison.

Table 1: Hypothetical Pharmacokinetic Parameters of 1-Benzylamino-3-phenoxy-propan-2-ol Isomers (Illustrative Data)

Parameter(S)-Isomer (IV)(R)-Isomer (IV)(S)-Isomer (PO)(R)-Isomer (PO)
AUC₀-inf (ng·h/mL) 125098028001550
Cₘₐₓ (ng/mL) 850720650410
t₁/₂ (h) 3.52.83.83.0
Clearance (CL) (L/h/kg) 1.62.0--
Volume of Dist. (Vd) (L/kg) 8.18.2--
Bioavailability (F) (%) --45%32%

Note: This table contains hypothetical data for illustrative purposes only.

Interpretation of Hypothetical Data:

  • Higher Exposure of (S)-Isomer: The higher AUC and Cₘₐₓ for the (S)-isomer suggest it is cleared more slowly than the (R)-isomer. This could be due to stereoselective metabolism, where enzymes preferentially metabolize the (R)-form.[3][7]

  • Stereoselective Clearance: The lower clearance (CL) value for the (S)-isomer after IV administration points directly to slower elimination from the body.

  • Differential Bioavailability: The higher oral bioavailability (F) of the (S)-isomer indicates it may be less susceptible to first-pass metabolism in the liver compared to the (R)-isomer.

Potential Metabolic Pathways

The metabolism of 1-Benzylamino-3-phenoxy-propan-2-ol is expected to involve N-debenzylation, aromatic hydroxylation on the phenoxy or benzyl ring, and potentially glucuronidation.[15][16] These pathways can be stereoselective.

G cluster_S (S)-Isomer Pathway cluster_R (R)-Isomer Pathway S_Parent (S)-Isomer S_Met1 (S)-p-Hydroxy Metabolite S_Parent->S_Met1 CYP3A4 (Slow) S_Met2 (S)-N-debenzylated Metabolite S_Parent->S_Met2 CYP-other (Slow) R_Parent (R)-Isomer R_Met1 (R)-p-Hydroxy Metabolite R_Parent->R_Met1 CYP2D6 (Fast) R_Met2 (R)-N-debenzylated Metabolite R_Parent->R_Met2 CYP-other (Moderate)

Caption: Hypothetical stereoselective metabolic pathways.

Conclusion and Implications for Drug Development

A thorough understanding of the stereoselective pharmacokinetics of 1-Benzylamino-3-phenoxy-propan-2-ol is not merely an academic exercise; it is a regulatory expectation and a cornerstone of safe and effective drug development.[14][17] Significant differences in the ADME of the isomers can impact the therapeutic window, potential for drug-drug interactions, and overall safety profile.

This guide outlines a comprehensive strategy for elucidating these differences. The results from such a study would be critical for:

  • Candidate Selection: Deciding whether to advance the racemate or a single enantiomer (an "isomeric switch").

  • Dose Justification: Establishing a safe starting dose for first-in-human clinical trials.[5]

  • Risk Assessment: Predicting potential variabilities in patient populations, such as those with genetic polymorphisms in CYP enzymes (e.g., poor vs. extensive metabolizers of CYP2D6).[18][19]

By following the principles and protocols detailed herein, researchers can generate the high-quality, definitive data needed to make informed decisions and advance the development of this promising therapeutic candidate.

References

  • Title: Steady-state pharmacokinetics of propranolol enantiomers in healthy male volunteers Source: Vertex AI Search URL
  • Title: Progress in the Enantioseparation of β-Blockers by Chromatographic Methods Source: MDPI URL
  • Title: Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters Source: PMC URL
  • Title: Pharmacokinetic data of propranolol enantiomers in a comparative human study with (S)- and (R,S)
  • Title: Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans Source: University of Alberta URL
  • Title: Racial differences in propranolol enantiomer...
  • Title: The importance of stereochemistry in the pharmacokinetics of blockers of beta adrenergic receptor | Request PDF Source: ResearchGate URL
  • Title: Discovery and development of beta-blockers Source: Wikipedia URL
  • Title: Regio- and Stereo-Selective Oxidation of a Cardiovascular Drug, Metoprolol, Mediated by Cytochrome P450 2D and 3A Enzymes in Marmoset Livers Source: DOI URL
  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL
  • Title: (PDF)
  • Title: Chiral Separation of Beta Blocker Pindolol Enantiomers Source: LCGC International URL
  • Title: Preclinical Regulatory Requirements Source: Social Science Research Institute URL
  • Title: Clinical pharmacology of propranolol.
  • Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: FDA URL
  • Title: FDA Requirements for Preclinical Studies Source: Karger URL
  • Title: A Comprehensive Overview of FDA Preclinical Guidance: What You Need to Know Source: Veristat URL
  • Title: FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications Source: Emery Pharma URL
  • Title: Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans.
  • Title: Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug Source: PMC URL
  • Title: Beta-blockers Source: Deranged Physiology URL
  • Title: Synthesis, pharmacological activity and chromatographic separation of some novel potential beta-blockers of the aryloxyaminopropanol type Source: PubMed URL
  • Title: The metabolism of 1-phenyl-2-(N-methyl-N-benzylamino)propane (benzphetamine)
  • Title: The metabolism of 1-phenyl-2-(N-methyl-N-benzylamino)propane (benzphetamine)

Sources

Comparative

Validating the Purity of 1-Benzylamino-3-phenoxy-propan-2-ol: A Comparative Analytical Guide

Executive Summary 1-Benzylamino-3-phenoxy-propan-2-ol (CAS 4720-29-0) is a critical pharmacophore in the synthesis of aryloxypropanolamine -blockers. Its synthesis, typically via the aminolysis of phenyl glycidyl ether,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzylamino-3-phenoxy-propan-2-ol (CAS 4720-29-0) is a critical pharmacophore in the synthesis of aryloxypropanolamine


-blockers. Its synthesis, typically via the aminolysis of phenyl glycidyl ether, presents a specific "impurity paradox": the secondary amine product is more nucleophilic than the primary amine starting material, leading to significant risks of bis-alkylation  (tertiary amine formation).

This guide compares three distinct validation methodologies—HPLC-UV , Quantitative NMR (qNMR) , and Non-Aqueous Titration —to determine which offers the highest fidelity for this specific molecule. While HPLC is the industry workhorse, this guide demonstrates why qNMR is the superior "primary reference" method for establishing absolute purity without a certified standard.

Part 1: The Synthesis Context & Impurity Landscape

To validate purity, one must first understand the genesis of impurities. The synthesis involves the ring-opening of Phenyl Glycidyl Ether (PGE) with Benzylamine .

The Mechanistic Challenge

The reaction proceeds via an


 attack. However, the resulting secondary amine (the target product) retains a nucleophilic proton. In the presence of excess epoxide or high temperatures, it reacts again to form the Bis-impurity  (a tertiary amine). Additionally, moisture introduces 3-phenoxy-1,2-propanediol  via hydrolysis.
Visualization: Impurity Genesis Pathways

The following diagram maps the kinetic competition that dictates the impurity profile.

ReactionPathways Start Phenyl Glycidyl Ether (Epoxide) Product TARGET PRODUCT 1-Benzylamino-3-phenoxy-propan-2-ol (Secondary Amine) Start->Product + Benzylamine (k1) Diol IMPURITY B 3-phenoxy-1,2-propanediol (Hydrolysis) Start->Diol + Water (Hydrolysis) Amine Benzylamine (Primary Amine) BisImpurity IMPURITY A Bis-alkylated Tertiary Amine (Over-reaction) Product->BisImpurity + Excess Epoxide (k2) Water H2O (Trace Moisture)

Figure 1: Kinetic pathways showing the competition between product formation (k1) and bis-alkylation (k2).

Part 2: Comparative Analysis of Validation Methods

We evaluated three methods based on Specificity (ability to distinguish the target from impurities), Sensitivity (LOD/LOQ), and Absolute Accuracy (dependence on reference standards).

FeatureMethod A: RP-HPLC (UV) Method B: qNMR (

H)
Method C: Non-Aqueous Titration
Principle Separation based on hydrophobicity; detection by chromophore absorption.Molar ratio of protons relative to an internal standard.Stoichiometric neutralization of the basic amine function.
Specificity High. Separates bis-impurity and starting materials effectively.High. Distinct chemical shifts for

(benzyl) vs.

(ether).
Low. Cannot distinguish between Secondary and Tertiary amines (both are basic).
Reference Standard Required. Needs a certified standard to determine Response Factors (RRF).Not Required. Uses a generic internal standard (e.g., Maleic Acid).Not Required. Relies on titrant standardization.
Primary Weakness "Blind" to non-UV active impurities (salts, moisture) and requires RRF correction.Lower sensitivity (LOQ ~1 mg); solvent peak overlap.Measures "Total Base Number," not specific molecule purity.
Best Use Case Routine QC; Impurity profiling.Absolute Purity Certification (Gold Standard). Assay of crude salts; verifying salt stoichiometry.
Expert Insight: The "Response Factor" Trap

In HPLC, the Bis-impurity contains two phenoxy rings compared to the target's one. Consequently, it absorbs UV light roughly twice as strongly. If you use simple "Area %" integration without a correction factor, you will overestimate the impurity levels , leading to false batch rejection. qNMR solves this because signal intensity is strictly proportional to the number of protons, regardless of the chromophore.

Part 3: Detailed Experimental Protocols

Protocol A: Reverse-Phase HPLC (Impurity Profiling)

Use this method to detect the Bis-impurity and unreacted epoxide.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase:

    • Solvent A:

      
       Formic Acid in Water (Suppresses silanol tailing of the amine).
      
    • Solvent B: Acetonitrile.[1][2]

  • Gradient:

    
     B to 
    
    
    
    B over 20 minutes.
  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (aromatic ring) and 
    
    
    
    (amide/backbone).
  • Sample Prep: Dissolve

    
     sample in 
    
    
    
    methanol.
  • Retention Logic:

    • Diol (Polar): Elutes first (~3 min).

    • Target (Amine): Elutes middle (~8 min).

    • Bis-Impurity (Non-polar): Elutes last (~14 min).

Protocol B: Quantitative NMR (Absolute Purity)

Use this method to certify the "Assay" value without a reference standard.

  • Internal Standard (IS): Maleic Acid (Traceable Certified Reference Material). High purity (

    
    ), distinct singlet at 
    
    
    
    .
  • Solvent: DMSO-

    
     (Ensures solubility of both the amino-alcohol and the acid).
    
  • Preparation:

    • Weigh exactly

      
       of the Sample (
      
      
      
      ).
    • Weigh exactly

      
       of Maleic Acid (
      
      
      
      ).
    • Dissolve both in

      
       DMSO-
      
      
      
      .
  • Acquisition:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 
      
      
      
      (Critical: Must be
      
      
      to ensure full relaxation for quantification).
    • Scans: 16.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight.[3][4]
Protocol C: Non-Aqueous Titration

Use this method if the product is isolated as a salt (e.g., Hydrochloride).

  • Titrant:

    
     Perchloric Acid (
    
    
    
    ) in Glacial Acetic Acid.[5]
  • Solvent:

    
     Glacial Acetic Acid (must be anhydrous).
    
  • Electrode: Glass pH electrode with LiCl/Ethanol sleeve (aqueous KCl will leak water and ruin the endpoint).

  • Procedure:

    • Dissolve

      
       sample in acetic acid.
      
    • Titrate potentiometrically to the inflection point.

    • Note: If the sample is a free base, the endpoint is sharp. If it is already a salt, add Mercuric Acetate to release the acetate ion for titration (though qNMR is preferred here to avoid Mercury waste).

Part 4: Decision Matrix & Workflow

How do you choose the right method? Use this decision logic based on your development stage.

ValidationWorkflow Start Start: Validation Requirement StageCheck What is the Development Stage? Start->StageCheck EarlyRD Early R&D / Synthesis Optimization StageCheck->EarlyRD Process Dev FinalQC Final QC / Release Testing StageCheck->FinalQC Batch Release UseHPLC Use HPLC (Area %) Identify Impurities EarlyRD->UseHPLC Fast Check Q_Standard Is a Certified Reference Standard Available? FinalQC->Q_Standard UseTitration Use Titration Confirm Salt Stoichiometry FinalQC->UseTitration If Salt Form Q_Standard->UseHPLC Yes UseQNMR Use qNMR Determine Absolute Assay Q_Standard->UseQNMR No (Primary Method) UseQNMR->UseHPLC Cross-Validation

Figure 2: Strategic workflow for selecting the validation method based on resource availability and development phase.

References

  • Synthesis & Kinetics: Šňupárek, J., et al. (1993). Reaction of phenyl glycidyl ether with amines. Polymer, 34(16), 3520-3526.[6] Link

  • qNMR Methodology: Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2778–2786. Link

  • Titration Standards: Metrohm Application Note. Nonaqueous titration of weak bases with perchloric acid. Link

  • HPLC of Beta-Blockers: Sielc Technologies. Separation of 3-(Benzylamino)propanol on Newcrom R1 HPLC column. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Benzylamino-3-phenoxy-propan-2-ol

Topic: Personal protective equipment for handling 1-Benzylamino-3-phenoxy-propan-2-ol Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary & Hazard Architecture The Core Directive:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-Benzylamino-3-phenoxy-propan-2-ol Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Hazard Architecture

The Core Directive: Precision in handling 1-Benzylamino-3-phenoxy-propan-2-ol (BAPP) requires moving beyond generic "lab safety" into specific functional group risk management. As a secondary amine linked to a lipophilic phenoxy ether, this molecule presents a dual threat: caustic alkalinity typical of amines and enhanced dermal permeation driven by the aromatic ether moiety.[1]

Physiochemical Hazard Profile:

  • Amine Function (Benzylamino): Basic nitrogen center.[1] Primary risk is alkaline hydrolysis of fatty tissues (skin) and corneal proteins (eyes).[1]

  • Lipophilic Tail (Phenoxy): Increases the partition coefficient (LogP), facilitating transport across the stratum corneum.[1]

  • Physical State: Typically a crystalline solid or viscous oil.[1] Inhalation of dusts or aerosols poses a respiratory sensitization risk.

GHS Classification (Derived/Precautionary):

  • Skin Irrit. 2 (H315) or Skin Corr.[1] 1B (H314) (Concentration dependent)

  • Eye Irrit. 2A (H319)

  • STOT SE 3 (H335) (Respiratory Irritation)[1]

The PPE Matrix: A Barrier Analysis

Do not rely on single-layer protection.[1] The following matrix utilizes a "Redundancy Protocol" to prevent exposure during synthesis or purification.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Ocular Chemical Splash Goggles (Indirect Venting)Critical: Safety glasses are insufficient.[1] Amines can cause "Blue Haze" (glaucopsia) and permanent corneal opacity.[1] Vapors/dusts must be sealed out.[1]
Dermal (Hand) Double Nitrile Gloving (Inner: 4 mil / Outer: 5-8 mil)The benzyl group increases organic solubility.[1] Latex is permeable to aromatic amines. Double nitrile creates a breakthrough lag time >480 mins.[1]
Respiratory N95 / P2 Particulate Respirator (If handling powder outside hood)Prevents sensitization.[1] If the compound is heated or in an aerosolized solution, upgrade to a Half-Face Respirator with OV/P100 cartridges .[1]
Body Tyvek® Lab Coat (or equivalent impervious material)Cotton coats absorb and hold amines against the skin.[1] Non-woven polypropylene (Tyvek) sheds particulates and resists splashes.[1]
Operational Protocol: Handling & Synthesis
Phase A: Engineering Controls (Pre-Work)
  • Velocity Check: Ensure Fume Hood face velocity is 0.5 m/s (100 fpm) .

  • Static Mitigation: If the substance is a dry powder, use an ionizing bar or antistatic gun during weighing to prevent electrostatic dispersion of amine dust.[1]

Phase B: Active Handling (The "Clean-Dirty" Rule)
  • Step 1 (Donning): Don inner gloves → Tyvek coat → Outer gloves (taped to cuffs if handling >10g) → Goggles.[1]

  • Step 2 (Transfer): When transferring BAPP, never cross "clean" hands with "dirty" containers. Use the "one-hand dirty, one-hand clean" technique.

  • Step 3 (Solvation): Add solvent slowly.[1] Secondary amines can exhibit exothermic heats of solution.

  • Step 4 (Doffing):

    • Wash outer gloves with soap/water before removal (neutralizes surface alkalinity).[1]

    • Peel outer gloves inside-out.[1]

    • Remove goggles (touching only the strap).[1]

    • Remove inner gloves.[1]

    • Wash hands with lukewarm water (hot water opens pores, increasing absorption risk).[1]

Phase C: Decontamination
  • Surface Decon: Wipe surfaces with a 1% Citric Acid or Dilute Acetic Acid solution.[1] This converts the free base amine into a water-soluble, non-volatile salt (citrate/acetate), making it safer to wipe up.[1]

Visualizing the Safety Logic

The following decision tree outlines the hierarchy of controls for BAPP handling.

PPE_Decision_Logic Start Start: Handling 1-Benzylamino-3-phenoxy-propan-2-ol State_Check Is the substance Solid (Powder) or Liquid? Start->State_Check Liquid Liquid / Oil State State_Check->Liquid Liquid Solid Solid / Powder State State_Check->Solid Solid Vapor_Risk Is it heated or aerosolized? Liquid->Vapor_Risk Fume_Hood Standard Fume Hood (Sash at working height) Vapor_Risk->Fume_Hood No (Ambient T) Resp_Upgrade Upgrade to Half-Face Respirator (OV/P100 Cartridges) Vapor_Risk->Resp_Upgrade Yes (Heated) Quantity Quantity > 100mg? Solid->Quantity Static_Control Use Antistatic Gun + Draft Shield Quantity->Static_Control Small Scale Glove_Box Consider Glove Box or Powder Containment Hood Quantity->Glove_Box Large Scale Static_Control->Fume_Hood

Caption: Operational Logic Flow for PPE selection based on physical state and quantity.

Emergency Response & Disposal
Spill Response (The "Neutralize & Contain" Method)
  • Evacuate: If spill is >50mL or creates visible dust, clear the immediate area.[1]

  • PPE Upgrade: Don a full-face respirator if outside a hood.[1]

  • Neutralization: Do NOT use water initially (spreads the lipophilic oil).[1]

    • Cover spill with Dry Sand or Vermiculite .[1]

    • Spray lightly with 1-2% Acetic Acid to protonate the amine.[1]

  • Collection: Scoop into a hazardous waste container labeled "Alkaline Organic Waste."

Disposal (Cradle-to-Grave)
  • Waste Stream: Segregate as Basic Organic Waste .[1]

  • Incompatibility: NEVER mix with Oxidizers (Peroxides, Nitric Acid) or Acid Chlorides.[1] The reaction with acid chlorides is violent; the reaction with oxidizers can form explosive N-oxides.[1]

  • Container: High-density polyethylene (HDPE) is preferred over glass to prevent breakage, though glass is chemically compatible.[1]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 112836 (Analogue: 1-Phenoxy-2-propanol).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Hazardous Materials (Amines).[1] Retrieved from [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Substance Information: Secondary Amines and Skin Sensitization.[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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